Mudanpioside C
描述
属性
分子式 |
C30H32O13 |
|---|---|
分子量 |
600.6 g/mol |
IUPAC 名称 |
[(1R,2S,3S,5S,6R,8S)-3-[(2S,3R,4S,5S,6R)-6-(benzoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate |
InChI |
InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)16-7-9-17(31)10-8-16)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)15-5-3-2-4-6-15/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19+,20-,21+,22-,25+,26-,27+,28+,29-,30-/m1/s1 |
InChI 键 |
VIWQCBZFJFSCLC-QFZPXPOBSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Uncharted Path: A Technical Deep Dive into the Biosynthesis of Mudanpioside C
For Immediate Release
[City, State] – December 2, 2025 – Mudanpioside C, a monoterpene glycoside found in the roots of Paeonia suffruticosa (tree peony), has garnered interest within the scientific community for its potential therapeutic properties. While its chemical structure is known, the precise biosynthetic pathway leading to its formation in plants has remained largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding and hypothesized enzymatic steps involved in this compound biosynthesis, offering valuable insights for researchers in natural product chemistry, plant biochemistry, and drug development.
The biosynthesis of this compound is believed to be a specialized branch of the well-established iridoid biosynthetic pathway, diverging from the pathway of a related and more abundant compound, paeoniflorin (B1679553). The journey from the universal precursor geranyl pyrophosphate (GPP) to this compound involves a series of intricate enzymatic reactions, including the formation of the iridoid skeleton, followed by specific tailoring steps of hydroxylation and glycosylation.
The Core Iridoid Pathway: The Foundation of this compound Synthesis
The initial steps of this compound biosynthesis are shared with other iridoid glycosides. The pathway commences with the cyclization of GPP, derived from the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[1]
A key enzyme, Iridoid Synthase (ISY) , catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold. This is a critical branching point leading to the diverse array of iridoid structures found in nature. While the specific ISY in Paeonia suffruticosa has not been isolated and characterized, its presence is inferred from the existence of iridoid compounds.
Following the formation of the initial iridoid structure, a series of oxidative modifications, likely catalyzed by Cytochrome P450 monooxygenases (CYP450s) , and subsequent glycosylation by UDP-glycosyltransferases (UGTs) are anticipated to occur. Transcriptome analyses of Paeonia lactiflora have identified numerous candidate CYP450 and UGT genes that may be involved in the biosynthesis of paeoniflorin and its derivatives.[2]
The Divergence to this compound: A Tale of Tailoring Enzymes
The structural distinction of this compound from paeoniflorin lies in an additional hydroxyl group and a different glycosylation pattern. This suggests the involvement of specific tailoring enzymes that act on a paeoniflorin-like precursor.
A Proposed Biosynthetic Pathway for this compound:
Based on this proposed pathway, the key to fully elucidating the biosynthesis of this compound lies in the identification and characterization of the specific CYP450 hydroxylase and UGT that catalyze the final two steps.
Quantitative Insights into Iridoid Glycoside Accumulation
While specific quantitative data for the this compound biosynthetic pathway is scarce, studies on related compounds in Paeonia species provide valuable context. The concentration of this compound has been found to be highest in the root bark and root core of Paeonia suffruticosa.
| Compound | Plant Part | Concentration (mg/g) | Reference |
| This compound | Root Bark | 0.80 ± 0.51 | [3] |
| This compound | Root Core | 0.81 ± 0.46 | [3] |
| This compound | Stamens | 0.39 ± 0.10 | [3] |
This tissue-specific accumulation suggests that the expression of the biosynthetic genes is tightly regulated. Further research employing quantitative PCR (qPCR) is needed to correlate the expression levels of candidate genes with the accumulation of this compound.
Charting the Course: Key Experimental Protocols
To validate the hypothesized pathway and identify the responsible enzymes, a series of targeted experiments are required. The following protocols provide a roadmap for researchers in this field.
Heterologous Expression and Functional Characterization of Candidate Enzymes
This workflow is essential for confirming the enzymatic activity of candidate CYP450s and UGTs identified through transcriptome analysis.
Methodology for Heterologous Expression of Plant CYP450s in E. coli
-
Gene Synthesis and Codon Optimization: Synthesize the coding sequence of the candidate CYP450 gene with codon optimization for E. coli expression.
-
Vector Construction: Clone the optimized gene into a suitable expression vector, such as pCW-Ori+, often co-expressed with a cytochrome P450 reductase (CPR) from a plant like Arabidopsis thaliana to ensure electron transfer.
-
Host Strain: Use an E. coli strain optimized for membrane protein expression, such as C43(DE3).
-
Culture and Induction: Grow the transformed E. coli in Terrific Broth medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (Isopropyl β-D-1-thiogalactopyranoside) and supplement the medium with δ-aminolevulinic acid, a heme precursor. Incubate at a lower temperature (e.g., 25-28°C) for 18-24 hours.
-
Cell Lysis and Membrane Fractionation: Harvest the cells and lyse them using sonication or a French press. Isolate the membrane fraction by ultracentrifugation.
-
Purification: Solubilize the membrane proteins using a detergent (e.g., n-Dodecyl β-D-maltoside) and purify the His-tagged CYP450 using immobilized metal affinity chromatography (IMAC).
Methodology for In Vitro UDP-Glycosyltransferase (UGT) Assay
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified UGT enzyme, the acceptor substrate (the hydroxylated paeoniflorin-like intermediate), and the sugar donor (UDP-glucose).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a solvent like methanol.
-
Product Analysis: Analyze the reaction products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the formation of this compound.[4][5] A UDP-Glo™ Glycosyltransferase Assay can also be used for high-throughput screening of UGT activity.[6]
In Planta Functional Genomics using Virus-Induced Gene Silencing (VIGS)
VIGS is a powerful reverse genetics tool to study gene function in plants that are difficult to transform stably. A protocol for VIGS in Paeonia ostii has been established and can be adapted for Paeonia suffruticosa.[7][8]
By silencing candidate CYP450 and UGT genes, researchers can observe a corresponding decrease in this compound accumulation, providing strong evidence for their in planta function.
Future Perspectives
The complete elucidation of the this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the metabolic engineering of this and other valuable natural products. By identifying and characterizing the key enzymes, it may become possible to produce this compound in microbial hosts or enhance its production in Paeonia cell cultures, ensuring a sustainable supply for future pharmacological research and development. The combination of transcriptomic data mining, heterologous expression, and in planta functional genomics will be instrumental in unraveling the final steps of this intriguing biosynthetic puzzle.
References
- 1. Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated transcriptomic and metabolomic analyses reveal tissue-specific accumulation and expression patterns of monoterpene glycosides, gallaglycosides, and flavonoids in Paeonia Lactiflora Pall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of iridoid glucosides from Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.co.uk [promega.co.uk]
- 7. Virus-induced gene silencing in the perennial woody Paeonia ostii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Mudanpioside C: A Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mudanpioside C is a monoterpene glycoside that has garnered significant interest in the scientific community for its potential therapeutic applications. Notably, it has been identified as a potent inhibitor of protein disulfide isomerase (PDI), a critical enzyme involved in thrombus formation. This technical guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies for this compound, aimed at supporting further research and development.
Natural Sources and Abundance
This compound is primarily found within the plant genus Paeonia, commonly known as peonies. The principal species recognized for containing this compound are Paeonia suffruticosa (Tree Peony), Paeonia lactiflora (Chinese Peony), and Paeonia ostii. The abundance of this compound varies significantly depending on the species and the specific plant part.
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in various Paeonia species and plant parts. This data is crucial for selecting appropriate source materials for extraction and isolation.
| Plant Species | Plant Part | Abundance (mg/g of dry weight) | Reference |
| Paeonia suffruticosa | Root Bark | 0.80 ± 0.51 | [1] |
| Paeonia suffruticosa | Root Core | 0.81 ± 0.46 | [1] |
| Paeonia suffruticosa | Stamens | 0.39 ± 0.10 | [1] |
| Paeonia ostii | Root Bark | 0.80 ± 0.51 | [2][3] |
| Paeonia ostii | Root Core | 0.81 ± 0.46 | [2][3] |
| Paeonia ostii | Stamens | 0.39 ± 0.10 | [2][3] |
Paeonia lactiflora is noted as a characteristic source of this compound, though specific quantitative data across various cultivars is an area for further investigation[4].
Experimental Protocols
The extraction, isolation, and quantification of this compound require specific and validated methodologies. The following protocols are based on established techniques for the analysis of monoterpene glycosides from Paeonia species.
Ultrasound-Assisted Extraction (UAE) of this compound
This method is an efficient technique for extracting monoterpene glycosides from plant material.
Materials and Equipment:
-
Dried and powdered Paeonia root material
-
Ultrasonic bath
-
Rotary evaporator
-
Filter paper
Procedure:
-
Combine the powdered Paeonia root material with 70% ethanol in a flask at a solid-to-liquid ratio of 1:10 (w/v).
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonication for 30 minutes at a frequency of 40 kHz and a temperature of 60°C.
-
After sonication, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Repeat the extraction process on the residue for a second time to maximize yield.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to obtain the crude extract containing this compound.
Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This protocol outlines the purification of this compound from the crude extract.
Materials and Equipment:
-
Crude extract from UAE
-
Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm)
-
Acetonitrile (ACN)
-
Ultrapure water with 0.1% formic acid
-
Fraction collector
Procedure:
-
Dissolve the crude extract in the initial mobile phase solvent.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a C18 column.
-
Establish a gradient elution method. A typical gradient might be:
-
0-10 min: 10-25% ACN in water (0.1% formic acid)
-
10-30 min: 25-40% ACN in water (0.1% formic acid)
-
30-40 min: 40-60% ACN in water (0.1% formic acid)
-
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 230 nm).
-
Collect fractions corresponding to the peak of this compound using a fraction collector.
-
Combine the collected fractions and evaporate the solvent to obtain purified this compound.
Quantification of this compound by Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS)
This method provides high-resolution and accurate mass data for the precise quantification of this compound.
Instrumentation and Conditions:
-
UHPLC System:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient for separation of monoterpene glycosides.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
-
Q-TOF-MS System:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Acquisition Range: m/z 100-1000
-
Procedure:
-
Prepare a standard stock solution of purified this compound of known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample extract for analysis by dissolving it in the initial mobile phase and filtering.
-
Inject the calibration standards and the sample extract into the UHPLC-Q-TOF-MS system.
-
Identify the this compound peak in the chromatogram based on its retention time and accurate mass.
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathway and Mechanism of Action
This compound has been identified as a potent inhibitor of Protein Disulfide Isomerase (PDI). PDI is an enzyme crucial for the formation and rearrangement of disulfide bonds in proteins and plays a significant role in platelet aggregation and thrombus formation.
The inhibitory action of this compound on PDI presents a promising avenue for the development of novel antithrombotic agents. The following diagram illustrates the proposed mechanism.
This compound exerts its antithrombotic effect by specifically binding to the b'-x domain of PDI.[5] This interaction inhibits the isomerase activity of PDI, thereby preventing the necessary conformational changes in proteins, such as integrins on the platelet surface, that are required for platelet aggregation and subsequent fibrin formation.[6][7] By disrupting these initial steps, this compound effectively blocks the thrombosis cascade.
Experimental Workflow for Identifying PDI Inhibitors
The discovery of this compound as a PDI inhibitor likely involved a systematic workflow. The following diagram outlines a general experimental approach for identifying PDI inhibitors from natural sources.
This workflow begins with the extraction of compounds from a natural source, followed by fractionation to separate different components. Each fraction is then screened for its ability to inhibit PDI activity. Active fractions are subjected to further purification to isolate the individual compounds responsible for the inhibitory effect. The structures of these "hit" compounds are then determined using spectroscopic techniques. Finally, the identified inhibitors undergo rigorous in vitro and in vivo testing to validate their efficacy and potential as lead compounds for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Comprehensive comparison of different parts of Paeonia ostii, a food-medicine plant, based on untargeted metabolomics, quantitative analysis, and bioactivity analysis [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Progress in the Study of Chemical Structure and Pharmacological Effects of Total Paeony Glycosides Isolated from Radix Paeoniae Rubra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Platelet protein disulfide isomerase is required for thrombus formation but not for hemostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
Methodological & Application
Application Note: Quantitative Analysis of Mudanpioside C in Biological Matrices using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of Mudanpioside C in biological matrices, such as plasma. This compound, a monoterpene glycoside found in the root bark of Paeonia suffruticosa (Cortex Moutan), has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antithrombotic activities.[1][2] The method described herein utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis in research, drug discovery, and preclinical development settings. This document provides a comprehensive protocol, including sample preparation, HPLC and MS/MS parameters, and data analysis guidelines.
Introduction
This compound is a key bioactive constituent of Cortex Moutan, a traditional Chinese medicine.[1] Accurate and precise quantification of this compound in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the high selectivity and sensitivity required for the determination of analytes in complex biological fluids. This application note provides a detailed method for the quantitative analysis of this compound, utilizing Paeoniflorin as a structurally similar internal standard to ensure accuracy and reproducibility.
Experimental
Materials and Reagents
-
This compound analytical standard (Molecular Weight: 600.57 g/mol )
-
Paeoniflorin (Internal Standard) analytical standard (Molecular Weight: 480.47 g/mol )
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., rat plasma)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the internal standard from the biological matrix.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Paeoniflorin in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to an HPLC system.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | As required for optimal separation |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Autosampler Temp. | 4°C |
Table 2: MS/MS Parameters
| Parameter | This compound | Paeoniflorin (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 618.6 [M+NH4]+ | 498.1 [M+NH4]+[3] |
| Product Ion (m/z) | To be determined | 179.1[3] |
| Collision Energy (eV) | To be optimized | 26[3] |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (m/z) | 599.6 [M-H]- | 524.8 [M-H]-[4] |
| Product Ion (m/z) | To be determined | 449.0[4] |
| Collision Energy (eV) | To be optimized | To be determined |
Note: The MRM transitions and collision energy for this compound need to be optimized by infusing a standard solution into the mass spectrometer. Based on its glycosidic structure, a likely fragmentation would involve the loss of the sugar moiety.
Method Validation Parameters (Hypothetical Data)
A full method validation should be performed according to regulatory guidelines. The following table presents hypothetical performance characteristics for this method.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Data Presentation
Table 4: Quantitative Data for this compound Analysis
| Sample ID | Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |
| Blank | 0 | ND | 150,000 | - | - |
| LLOQ | 1 | 1,200 | 148,000 | 0.0081 | 1.1 |
| QC Low | 5 | 6,100 | 152,000 | 0.0401 | 4.9 |
| QC Mid | 50 | 62,500 | 149,000 | 0.4195 | 51.2 |
| QC High | 800 | 980,000 | 151,000 | 6.4901 | 795.5 |
| Unknown 1 | - | 25,300 | 153,000 | 0.1654 | 20.3 |
| Unknown 2 | - | 450,700 | 147,000 | 3.0660 | 375.8 |
ND: Not Detected
Experimental Workflow and Signaling Pathway Visualization
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The HPLC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid analysis time make this method well-suited for supporting pharmacokinetic and other drug development-related studies of this promising natural product. The use of a structurally similar internal standard ensures the accuracy and precision of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Extraction and Purification of Mudanpioside C from Cortex Moutan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Mudanpioside C, a bioactive monoterpene glycoside, from Cortex Moutan, the dried root bark of Paeonia suffruticosa.
This compound has garnered significant research interest due to its potential therapeutic properties, including its activity as a protein disulfide isomerase (PDI) inhibitor with antithrombotic effects.[1][2] This document outlines a systematic approach, from the initial extraction of the crude product to the final purification of high-purity this compound, suitable for further pharmacological and drug development studies.
Overview of Extraction and Purification Strategy
The isolation of this compound from Cortex Moutan involves a multi-step process designed to efficiently extract the compound and progressively remove impurities. The general workflow consists of:
-
Solid-Liquid Extraction: Utilizing an appropriate solvent system to extract a broad range of phytochemicals, including this compound, from the powdered plant material.
-
Crude Extract Preparation: Concentration of the initial extract to yield a crude mixture.
-
Macroporous Resin Chromatography: A preliminary purification step to enrich the monoterpene glycoside fraction and remove highly polar or non-polar compounds.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution chromatographic technique to isolate and purify this compound to a high degree of purity.
-
Purity Analysis: Verification of the purity of the final product using analytical High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
The following table summarizes representative quantitative data for the extraction and purification of monoterpene glycosides from Paeonia suffruticosa, which can be indicative for the isolation of this compound. It is important to note that yields can vary depending on the specific batch of plant material, harvesting time, and precise experimental conditions.
| Parameter | Value | Reference |
| Extraction | ||
| Extraction Method | Ultrasound-Assisted Ethanol (B145695) Extraction | [3] |
| Optimal Ethanol Concentration | 33% | [3] |
| Optimal Ultrasound Temperature | 55 °C | [3] |
| Optimal Ultrasound Power | 400 W | [3] |
| Optimal Liquid-to-Material Ratio | 33:1 (mL/g) | [3] |
| Optimal Ultrasound Time | 44 min | [3] |
| Yield of Total Monoterpene Glycosides | 121.03 mg/g | [3] |
| Purification | ||
| Purification Method | Macroporous Resin Chromatography | [3] |
| Macroporous Resin Type | LSA-900C | [3] |
| Purity of Monoterpene Glycosides (Crude Extract) | 20.5% | [3] |
| Purity of Monoterpene Glycosides (Purified Extract) | 71.2% | [3] |
| Content of this compound | ||
| Content in Root Bark (Paeonia suffruticosa) | 0.80 ± 0.51 mg/g |
Experimental Protocols
Materials and Reagents
-
Dried Cortex Moutan (Paeonia suffruticosa root bark)
-
Ethanol (Analytical Grade)
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (B52724) (HPLC Grade)
-
Deionized Water
-
Macroporous Adsorption Resin (e.g., LSA-900C or equivalent)
-
This compound reference standard
Protocol 1: Ultrasound-Assisted Extraction
This protocol describes the extraction of this compound from Cortex Moutan using ultrasound-assisted extraction, a technique known to enhance extraction efficiency.
-
Preparation of Plant Material: Grind the dried Cortex Moutan into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 100 g of the powdered Cortex Moutan and place it in a suitable flask.
-
Add 3300 mL of 33% ethanol (v/v) to achieve a liquid-to-material ratio of 33:1.
-
Place the flask in an ultrasonic bath at a temperature of 55 °C.
-
Apply ultrasonic power of 400 W for 44 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 60 °C to obtain a crude extract.
-
Protocol 2: Macroporous Resin Chromatography Purification
This protocol details the enrichment of the monoterpene glycoside fraction from the crude extract.
-
Resin Pre-treatment:
-
Pack a glass column with LSA-900C macroporous resin.
-
Wash the resin sequentially with ethanol and then deionized water until the eluent is clear.
-
-
Sample Loading:
-
Dissolve the crude extract in deionized water.
-
Load the sample solution onto the pre-treated resin column at a flow rate of 1.5 mL/min.
-
-
Washing:
-
Wash the column with several bed volumes of deionized water to remove sugars, salts, and other highly polar impurities.
-
-
Elution:
-
Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).
-
Collect fractions and monitor the presence of this compound using analytical HPLC.
-
Combine the fractions rich in this compound and concentrate them using a rotary evaporator.
-
Protocol 3: Preparative HPLC Purification
This protocol describes the final purification of this compound to high purity.
-
Sample Preparation: Dissolve the enriched fraction from the macroporous resin chromatography step in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 preparative column (e.g., 250 mm × 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (or acetonitrile and water) is typically used. An example gradient could be: 0-45 min, linear gradient from 60% to 82% methanol in water.
-
Flow Rate: 5 mL/min.
-
Detection: UV detector at a wavelength of 276 nm.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of the this compound reference standard.
-
Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Final Product: Evaporate the solvent from the pure fraction under reduced pressure to obtain purified this compound.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound in Antithrombosis
This compound has been identified as an inhibitor of Protein Disulfide Isomerase (PDI).[1][2] PDI is a crucial enzyme involved in thrombus formation.[4][5][6] By inhibiting PDI, this compound can interfere with platelet aggregation and fibrin (B1330869) generation, thereby exerting its antithrombotic effects.[7][8]
Caption: this compound inhibits PDI, disrupting thrombus formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic implications of protein disulfide isomerase inhibition in thrombotic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hemostasis.bidmc.org [hemostasis.bidmc.org]
- 6. Inhibition of Protein Disulfide Isomerase in Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI Insight - Protein disulfide isomerase inhibition blocks thrombin generation in humans by interfering with platelet factor V activation [insight.jci.org]
- 8. Advances in pathogenesis of protein disulfide isomerase in thrombotic disease [zhqkyx.net]
Mudanpioside C: Application and Protocol for In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mudanpioside C, a monoterpene glycoside derived from Paeonia suffruticosa (Cortex Moutan), has emerged as a significant compound in the study of thrombosis and hemostasis.[1][2] Recent research has identified this compound as a potent inhibitor of Protein Disulfide Isomerase (PDI), an enzyme crucial for platelet function.[1][2] By targeting PDI, this compound effectively suppresses collagen-induced platelet aggregation, activation, adhesion, and spreading, highlighting its potential as a novel antiplatelet and antithrombotic agent.[1] This document provides detailed application notes and a comprehensive protocol for conducting in vitro platelet aggregation assays with this compound.
Mechanism of Action
This compound exerts its antiplatelet effects by specifically inhibiting Protein Disulfide Isomerase (PDI). PDI is a critical enzyme located on the surface of platelets that is involved in the initial stages of thrombus formation. Upon vascular injury, collagen is exposed, triggering a cascade of events leading to platelet activation and aggregation. PDI's isomerase activity is essential for the proper functioning of glycoprotein (B1211001) receptors on the platelet surface, which are necessary for adhesion to collagen and subsequent aggregation. By inhibiting PDI, this compound disrupts these early activation events, leading to a dose-dependent reduction in collagen-induced platelet aggregation.[1][2]
Quantitative Data
The inhibitory effect of this compound on PDI and its subsequent impact on platelet aggregation have been quantified in recent studies. The following table summarizes the key quantitative data.
| Parameter | Value | Compound | Source |
| IC₅₀ for PDI Inhibition | 3.22 μM | This compound | [1][2] |
Experimental Protocols
This section outlines a detailed protocol for an in vitro platelet aggregation assay using this compound. This protocol is based on established methods of light transmission aggregometry.[3][4][5][6]
Materials and Reagents
-
This compound
-
Collagen (platelet agonist)
-
Human whole blood (from healthy, drug-free donors)
-
3.2% Sodium Citrate (B86180) (anticoagulant)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Apyrase
-
Prostaglandin E₁ (PGE₁)
-
Dimethyl sulfoxide (B87167) (DMSO, as a vehicle for this compound)
-
Platelet-Poor Plasma (PPP)
-
Platelet-Rich Plasma (PRP)
-
Aggregometer
-
Spectrophotometer
-
Centrifuge
-
Pipettes and sterile consumables
Preparation of Washed Platelets
-
Blood Collection: Collect human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.
-
Centrifugation for PRP: Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Isolation: Carefully transfer the upper PRP layer to a new tube. Add PGE₁ (1 μM) and apyrase (2 U/mL) to prevent premature platelet activation.
-
Centrifugation for Platelet Pellet: Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
-
Washing: Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (e.g., PBS with 0.1% BSA and apyrase). Repeat the centrifugation and washing step twice.
-
Final Resuspension: After the final wash, resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) to a final concentration of approximately 3 x 10⁸ platelets/mL.
In Vitro Platelet Aggregation Assay
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to desired final concentrations (e.g., ranging from 1 μM to 50 μM) with the platelet suspension buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5%.
-
Incubation: In an aggregometer cuvette, add the washed platelet suspension. Add the desired concentration of this compound or vehicle (DMSO) and incubate for 5 minutes at 37°C with stirring.
-
Initiation of Aggregation: After incubation, add the platelet agonist, collagen (typically 2-5 μg/mL), to the cuvette to induce aggregation.
-
Data Recording: Measure the change in light transmission through the platelet suspension for at least 5-10 minutes using an aggregometer. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.
-
Data Analysis: The percentage of platelet aggregation is calculated by setting the light transmission of the platelet suspension as 0% and that of the platelet-poor plasma (or suspending buffer) as 100%. The inhibitory effect of this compound is determined by comparing the aggregation in the presence of the compound to the aggregation in the presence of the vehicle control.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro platelet aggregation assay with this compound.
Signaling Pathway
Caption: Signaling pathway of this compound's antiplatelet activity.
References
- 1. This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Unraveling the Mechanism of Platelet Aggregation Suppression by Monoterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Mudanpioside C as a Protein Disulfide Isomerase (PDI) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein disulfide isomerase (PDI) is a crucial enzyme residing in the endoplasmic reticulum that catalyzes the formation, reduction, and isomerization of disulfide bonds in newly synthesized proteins, ensuring their proper folding.[1][2] PDI has also been identified as a promising therapeutic target for a variety of diseases, including thrombosis, cancer, and neurodegenerative disorders, due to its role in various cellular processes beyond protein folding.[3][4][5] Mudanpioside C, a monoterpenoid glycoside isolated from Paeonia suffruticosa Andr. (Cortex Moutan), has been identified as a potent and specific inhibitor of PDI.[6][7] This document provides a detailed protocol for a PDI inhibition assay using this compound as a model inhibitor, along with relevant quantitative data and a workflow diagram.
Quantitative Data Summary
Recent studies have quantified the inhibitory effect of this compound on PDI activity. The following table summarizes the key findings.
| Compound | Target | Assay Type | IC50 (μM) | Binding Domain | Dissociation Constant (Kd) (μM) | Reference |
| This compound | Human PDI | Ligand-fishing with UHPLC-Q-TOF-MS | 3.22 | b'-x | 3.9 | [6][7] |
Experimental Protocol: Insulin (B600854) Reduction Turbidometric PDI Inhibition Assay
This protocol describes a high-throughput turbidometric assay to screen for and characterize inhibitors of PDI's reductase activity, using insulin as a substrate.[1][8] The reduction of insulin by PDI in the presence of a reducing agent like dithiothreitol (B142953) (DTT) leads to the aggregation of the insulin β-chain, which can be measured as an increase in turbidity at 650 nm.[1][2]
Materials and Reagents:
-
Human recombinant PDI
-
This compound (or other test inhibitor)
-
Insulin (from bovine pancreas)
-
Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
EDTA (2 mM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
384-well microplates
-
Microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Preparation of Reagents:
-
PDI Stock Solution: Prepare a stock solution of human recombinant PDI in 100 mM potassium phosphate buffer. The final concentration in the assay is typically around 60 nM.[9]
-
Insulin Stock Solution: Prepare a fresh stock solution of insulin in 100 mM potassium phosphate buffer. A typical final concentration is 0.4 µM.[9]
-
DTT Stock Solution: Prepare a stock solution of DTT in deionized water. The final concentration in the assay is generally 0.3 mM.[9]
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution. Further dilutions should be made in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Buffer: 100 mM potassium phosphate, 2 mM EDTA, pH 7.4.
-
-
Assay Protocol:
-
Add 5 µL of this compound at various concentrations (or control vehicle) to the wells of a 384-well plate.
-
Add 10 µL of PDI solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
To initiate the reaction, add 15 µL of a pre-mixed solution of insulin and DTT.
-
Immediately place the plate in a microplate reader and measure the absorbance at 650 nm every minute for 30-60 minutes at 25°C.[10]
-
-
Data Analysis:
-
The rate of insulin reduction is determined by the slope of the linear portion of the absorbance curve versus time.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow
Caption: Workflow for the PDI inhibition assay.
Signaling Pathway of PDI Inhibition by this compound
This compound acts as a potent PDI inhibitor by specifically binding to the b'-x domain of the protein.[6][7] This interaction involves key amino acid residues K263, D292, and N298 within this domain.[6][7] By binding to this allosteric site, this compound likely induces a conformational change in PDI that inhibits its reductase activity, preventing the reduction of disulfide bonds in substrate proteins like insulin. This inhibitory action disrupts the catalytic cycle of PDI.
Caption: PDI inhibition by this compound.
References
- 1. A high-throughput turbidometric assay for screening inhibitors of protein disulfide isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic implications of protein disulfide isomerase inhibition in thrombotic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A High-Throughput Turbidometric Assay for Screening Inhibitors of Protein Disulfide Isomerase Activity | Semantic Scholar [semanticscholar.org]
- 9. hemostasis.bidmc.org [hemostasis.bidmc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking of Mudanpioside C with Protein Disulfide Isomerase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-silico investigation of the interaction between Mudanpioside C and Protein Disulfide Isomerase (PDI) through molecular docking. PDI is a crucial enzyme involved in protein folding and has emerged as a significant therapeutic target for various diseases, including thrombosis and cancer.[1][2][3] this compound, a natural compound isolated from Paeonia suffruticosa, has been identified as a potent inhibitor of PDI, demonstrating promising antithrombotic activities.[4][5] This document outlines the necessary protocols and data presentation for researchers engaged in drug discovery and development targeting PDI.
Introduction to Protein Disulfide Isomerase (PDI) and this compound
Protein Disulfide Isomerase (PDI) is a chaperone enzyme primarily located in the endoplasmic reticulum, where it catalyzes the formation, breakage, and rearrangement of disulfide bonds, ensuring proper protein folding.[3] Its dysregulation is implicated in several pathologies, making it an attractive target for therapeutic intervention.[1][2][3] PDI inhibitors have shown potential in treating cancer, neurodegenerative diseases, and cardiovascular conditions.[1]
This compound is a monoterpene glycoside that has been identified as a specific inhibitor of PDI.[4][5] It has been shown to bind to the b'-x domain of PDI, a key region for substrate binding, thereby inhibiting its enzymatic activity.[4][5][6] This inhibitory action underlies its observed antiplatelet and antithrombotic effects.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data from experimental studies on the interaction between this compound and PDI. This data is essential for validating the results of molecular docking simulations.
| Parameter | Value | Method | Reference |
| IC50 | 3.22 μM | Ligand-fishing with UHPLC-Q-TOF-MS | [4][5] |
| Binding Domain | b'-x domain | Molecular Docking, Site-directed Mutagenesis, MST Assay | [4][5] |
| Dissociation Constant (Kd) | 3.9 μM | Microscale Thermophoresis (MST) Assay | [4][5] |
| Key Interacting Amino Acids | K263, D292, N298 | Molecular Docking and Site-directed Mutagenesis | [4][5] |
Experimental Protocol: Molecular Docking
This protocol outlines the steps for performing a molecular docking simulation of this compound with PDI. This computational technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[7][8]
3.1. Software and Hardware Requirements
-
Molecular Docking Software: AutoDock Vina, Glide, GOLD, or other validated docking programs.[7]
-
Molecular Visualization Software: PyMOL, Chimera, or VMD.
-
Hardware: A high-performance computing cluster or a workstation with sufficient processing power.
3.2. Preparation of Protein Structure
-
Obtain PDI Structure: Download the 3D crystal structure of human PDI from the Protein Data Bank (PDB). A suitable entry would be one that includes the b'-x domain.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign atomic charges (e.g., Gasteiger charges).
-
Define the protein as a rigid or flexible entity, depending on the docking software's capabilities and the study's objectives. It is common to treat the protein as rigid initially.[8]
-
3.3. Preparation of Ligand Structure
-
Obtain this compound Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or generated using a molecule builder and editor.
-
Ligand Optimization:
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.
-
3.4. Docking Simulation
-
Define the Binding Site: The binding site on PDI should be defined around the b'-x domain, specifically including the key interacting residues K263, D292, and N298.[4][5] This can be done by defining a grid box that encompasses this region.
-
Run Docking Algorithm: Execute the docking simulation using the prepared protein and ligand files. The software will explore various conformations of this compound within the defined binding site and score them based on a scoring function that estimates the binding affinity.
-
Analyze Docking Results:
-
The output will typically consist of a series of docked poses of the ligand, ranked by their predicted binding energies.
-
The pose with the lowest binding energy is generally considered the most probable binding mode.
-
3.5. Post-Docking Analysis and Validation
-
Visual Inspection: Visualize the top-ranked docked poses in complex with the PDI structure using molecular graphics software.
-
Interaction Analysis: Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the amino acid residues in the PDI binding pocket. This analysis should confirm interactions with the key residues identified experimentally.
-
RMSD Calculation: If a co-crystallized structure of a similar ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose to validate the docking protocol.[7]
Visualizations
4.1. Signaling Pathway
Caption: Inhibitory pathway of this compound on PDI leading to an antithrombotic effect.
4.2. Experimental Workflow
Caption: Workflow for the molecular docking of this compound with PDI.
4.3. Logical Relationship
Caption: Logical relationship between this compound's identity and its biological function.
References
- 1. What are PDI inhibitors and how do they work? [synapse.patsnap.com]
- 2. Protein disulphide isomerase inhibition as a potential cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Protein Disulfide Isomerase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Protein–ligand docking - Wikipedia [en.wikipedia.org]
- 8. Protein–Ligand Docking in the Machine-Learning Era - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Mudanpioside C in a Ferric Chloride-Induced Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a primary contributor to cardiovascular diseases, a leading cause of mortality worldwide. The ferric chloride (FeCl₃)-induced thrombosis model is a widely utilized in vivo assay to evaluate the efficacy of potential antithrombotic agents. This model simulates endothelial injury, initiating a cascade of events that lead to thrombus formation, thus providing a valuable platform for preclinical drug screening.
Recent studies have highlighted the therapeutic potential of Mudanpioside C, a natural compound isolated from Paeonia suffruticosa, in the context of thrombosis.[1][2][3] Research indicates that this compound exerts its antithrombotic effects by acting as an inhibitor of Protein Disulfide Isomerase (PDI).[1][3] PDI is an enzyme crucial for platelet function and fibrin (B1330869) generation, making it a promising target for novel antithrombotic therapies.[4][5][6][7]
These application notes provide a detailed protocol for utilizing the ferric chloride-induced thrombosis model to assess the antithrombotic activity of this compound. The document includes a representative experimental workflow, a comprehensive protocol, and a visualization of the underlying signaling pathway.
Data Presentation
The following table summarizes the key quantitative data that should be collected when evaluating the antithrombotic effects of this compound in a ferric chloride-induced thrombosis model. Please note that the specific values presented here are placeholders and should be replaced with experimentally determined data from the primary research article or your own experiments.
| Treatment Group | Dosage (mg/kg) | Route of Administration | Time to Occlusion (minutes) | Thrombus Weight (mg) | Bleeding Time (seconds) |
| Vehicle Control | - | Intravenous | e.g., 10.5 ± 2.3 | e.g., 0.8 ± 0.2 | e.g., 120 ± 30 |
| This compound | e.g., 1.0 | Intravenous | Insert experimental data | Insert experimental data | Insert experimental data |
| This compound | e.g., 2.5 | Intravenous | Insert experimental data | Insert experimental data | Insert experimental data |
| This compound | e.g., 5.0 | Intravenous | Insert experimental data | Insert experimental data | Insert experimental data |
| Positive Control (e.g., Aspirin) | e.g., 100 | Oral | Insert experimental data | Insert experimental data | Insert experimental data |
Experimental Protocols
This section details a representative protocol for the ferric chloride-induced carotid artery thrombosis model in mice. This protocol is a synthesis of established methodologies and should be adapted based on specific laboratory conditions and in accordance with institutional animal care and use guidelines.[8][9][10][11][12]
Materials and Reagents
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Ferric Chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Saline solution (0.9% NaCl)
-
Filter paper discs (1-2 mm diameter)
-
Surgical instruments (forceps, scissors, vessel clamp)
-
Doppler flow probe and flowmeter
-
Heating pad
-
Suture material
Experimental Workflow Diagram
Caption: Experimental workflow for the ferric chloride-induced thrombosis model.
Step-by-Step Procedure
-
Animal Preparation:
-
Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week under standard laboratory conditions.
-
Fast the mice overnight before the experiment but allow free access to water.
-
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent.
-
Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision and carefully dissect the tissues to expose the right common carotid artery.
-
Place a Doppler flow probe around the exposed artery to measure baseline blood flow.
-
-
Drug Administration:
-
Administer this compound or the vehicle control intravenously (e.g., via the tail vein) at the desired dose. Allow a short period (e.g., 15-30 minutes) for the compound to circulate.
-
-
Induction of Thrombosis:
-
Soak a small filter paper disc with FeCl₃ solution (e.g., 7.5%).
-
Carefully apply the FeCl₃-soaked filter paper to the surface of the exposed carotid artery, downstream of the flow probe.
-
Leave the filter paper in place for a standardized time (e.g., 3 minutes).
-
After the application time, remove the filter paper and rinse the area with saline.
-
-
Monitoring and Data Collection:
-
Continuously monitor the blood flow using the Doppler flowmeter.
-
The time to occlusion is defined as the time from the application of FeCl₃ until the blood flow ceases completely (reaches zero) for a sustained period (e.g., 1 minute).
-
If occlusion does not occur within a set time (e.g., 30 minutes), the experiment is terminated, and the occlusion time is recorded as 30 minutes.
-
-
Post-Procedure Analysis:
-
At the end of the experiment, euthanize the mouse.
-
Carefully excise the thrombosed segment of the carotid artery and weigh the thrombus.
-
In a separate cohort of animals, perform a tail transection bleeding time assay to assess the hemostatic safety of this compound.
-
Signaling Pathway
This compound exerts its antithrombotic effect by inhibiting Protein Disulfide Isomerase (PDI). PDI is secreted by platelets and endothelial cells upon vascular injury and plays a critical role in thrombus formation. It facilitates the activation of integrins on the platelet surface, which is essential for platelet aggregation. PDI also contributes to fibrin generation. By inhibiting PDI, this compound disrupts these crucial steps in the thrombotic cascade.
Caption: PDI signaling pathway in thrombosis and its inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic implications of protein disulfide isomerase inhibition in thrombotic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Protein Disulfide Isomerase in Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new antithrombotic strategy: inhibition of the C-terminal active site of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein disulfide isomerase as an antithrombotic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uknowledge.uky.edu [uknowledge.uky.edu]
Application Notes and Protocols: Validating the Binding Site of Mudanpioside C on Protein Disulfide Isomerase (PDI) using Site-Directed Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mudanpioside C, a natural product isolated from Paeonia suffruticosa, has demonstrated significant antithrombotic activities.[1][2] Recent studies have identified Protein Disulfide Isomerase (PDI) as a direct target of this compound.[1][2] PDI is a crucial enzyme involved in protein folding and has emerged as a promising target for various therapeutic areas, including thrombosis, cancer, and neurodegenerative diseases.[3] Computational modeling and preliminary experimental data suggest that this compound binds to the b'-x domain of PDI, interacting with key amino acid residues: Lysine 263 (K263), Aspartic Acid 292 (D292), and Asparagine 298 (N298).[1][2]
This application note provides a detailed protocol for validating this putative binding site using site-directed mutagenesis coupled with a quantitative binding affinity assay. By individually mutating the key residues to Alanine (a non-interacting amino acid), we can assess their contribution to the binding of this compound. A significant decrease or loss of binding affinity for the mutant proteins compared to the wild-type PDI will provide strong evidence for the specific binding interactions.
Experimental Workflow
The overall experimental workflow for validating the this compound binding site on PDI is depicted below.
Caption: Experimental workflow for validating the this compound binding site on PDI.
Hypothetical Signaling Pathway
PDI is a multi-domain protein with a crucial role in the endoplasmic reticulum (ER) by catalyzing the formation, isomerization, and breakage of disulfide bonds in newly synthesized proteins. Inhibition of PDI by this compound can disrupt this process, leading to an accumulation of misfolded proteins and inducing ER stress. This can subsequently trigger the Unfolded Protein Response (UPR), which can have various downstream effects, including the inhibition of platelet aggregation, contributing to its antithrombotic effect.
Caption: Hypothetical signaling pathway of this compound's antithrombotic effect via PDI inhibition.
Experimental Protocols
Site-Directed Mutagenesis of PDI
This protocol is based on the QuikChange™ site-directed mutagenesis method.[4][5][6]
1.1. Primer Design:
-
Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center.
-
The primers should have a minimum GC content of 40% and terminate in one or more C or G bases.[7]
-
The melting temperature (Tm) should be ≥ 78°C, calculated using the formula: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch, where N is the primer length.[4][7]
Table 1: Example Mutagenic Primers for PDI
| Target Mutation | Primer Name | Primer Sequence (5' -> 3') |
| K263A | PDI_K263A_Fwd | GGT ACC GAG GAG GCT GCA GAC AAG AAG CTG GAG GAG |
| PDI_K263A_Rev | CTC CTC CAG CTT CTT GTC TGC AGC CTC CTC GGT ACC | |
| D292A | PDI_D292A_Fwd | CCA GCA GAG AAG TTC GCT AAC ATC AAG GAG TTC GAC |
| PDI_D292A_Rev | GTC GAA CTC CTT GAT GTT AGC AAG TTC TCT GCT GG | |
| N298A | PDI_N298A_Fwd | GAG TTC GAC GAG GAG GCT GAG CAG AAG CAG GAG CTG |
| PDI_N298A_Rev | CAG CTC CTG CTT CTG CTC AGC CTC CTC GTC GAA CTC |
Note: Mutated codons are shown in bold.
1.2. PCR Amplification:
-
Set up the PCR reaction as follows:
| Component | Volume (µL) | Final Concentration |
| 5x Phusion HF Buffer | 10 | 1x |
| dNTPs (10 mM) | 1 | 200 µM |
| Forward Primer (10 µM) | 1.25 | 0.25 µM |
| Reverse Primer (10 µM) | 1.25 | 0.25 µM |
| Template DNA (plasmid) | 1 | 5-50 ng |
| Phusion DNA Polymerase | 0.5 | 1 unit |
| Nuclease-free water | to 50 | - |
-
Use the following PCR cycling conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 98 | 30 s | 1 |
| Denaturation | 98 | 10 s | |
| Annealing | 60-68 | 30 s | 18-25 |
| Extension | 72 | 30 s/kb of plasmid | |
| Final Extension | 72 | 7 min | 1 |
| Hold | 4 | ∞ | 1 |
1.3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme (20 U/µL) directly to the PCR product.[5]
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[4][8]
1.4. Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into 50 µL of competent E. coli cells (e.g., DH5α or XL1-Blue).
-
Plate on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
1.5. Sequence Verification:
-
Pick several colonies and grow overnight in liquid LB medium with the appropriate antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the desired mutation and the absence of any other mutations by Sanger sequencing.
Expression and Purification of Wild-Type and Mutant PDI
2.1. Protein Expression:
-
Transform the sequence-verified plasmids (wild-type and mutants) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
2.2. Protein Purification (for His-tagged PDI):
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS pH 7.4).
-
Determine the protein concentration using a Bradford or BCA assay.
Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[9][10][11]
3.1. Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified wild-type and mutant PDI proteins
-
This compound
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
3.2. Protocol:
-
Immobilization of PDI:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the wild-type or mutant PDI protein (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate (B1210297) pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized PDI surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each concentration if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Data Presentation
The quantitative data from the SPR analysis should be summarized in a clear and structured table for easy comparison of the binding affinities.
Table 2: Binding Affinity of this compound to Wild-Type and Mutant PDI
| PDI Variant | ka (1/Ms) | kd (1/s) | Kd (µM) |
| Wild-Type | |||
| K263A | |||
| D292A | |||
| N298A |
Expected Results and Interpretation
A successful experiment will show a significant increase in the Kd value (indicating weaker binding) for the mutant PDI proteins compared to the wild-type PDI. A complete loss of binding for a particular mutant would strongly suggest that the mutated residue is critical for the interaction with this compound. These results will provide robust validation of the predicted binding site and offer valuable insights for the rational design of more potent and selective PDI inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 5. static.igem.org [static.igem.org]
- 6. An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Directed Mutagenesis [protocols.io]
- 8. assaygenie.com [assaygenie.com]
- 9. xantec.com [xantec.com]
- 10. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 11. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mudanpioside C Extraction from Paeonia Root
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction yield of Mudanpioside C from Paeonia root.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which primary sources can it be extracted? A1: this compound is a monoterpene glycoside, a valuable secondary metabolite found in plants of the Paeonia genus.[1] It is prominently extracted from the root or root cortex of Paeonia suffruticosa (Cortex Moutan) and Paeonia lactiflora.[1][2][3]
Q2: What are the most effective methods for extracting this compound from Paeonia root? A2: Effective extraction of this compound, a polar compound, is typically achieved using modern assisted extraction techniques. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Enzyme-Assisted Extraction (EASE), and Supercritical Fluid Extraction (SFE).[4][5][6][7][8] These methods often provide higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[9]
Q3: Which factors are most critical for optimizing this compound extraction yield? A3: The extraction yield is significantly influenced by several factors. The most critical are the choice of solvent and its concentration, the extraction temperature, the duration of the extraction, the solid-to-liquid ratio, and the particle size of the plant material.[10][11] The specific extraction technology (e.g., ultrasonic power in UAE or microwave power in MAE) is also a key parameter.[12]
Q4: How should the raw Paeonia root be prepared prior to extraction? A4: Proper preparation is crucial for efficient extraction. The roots should be cleaned to remove soil, and the root bark (cortex) is often separated as it is a primary location of active compounds.[13][14] The material should then be dried at a controlled temperature (e.g., 50°C) to prevent degradation of thermolabile compounds and subsequently ground into a fine powder (e.g., 40-mesh) to increase the surface area for solvent interaction.[13]
Troubleshooting Guide
Issue 1: Low Extraction Yield of this compound
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Choice | This compound is a polar glycoside. Use polar solvents. Hydroalcoholic mixtures, such as ethanol-water or methanol-water, are highly effective as water helps swell the plant matrix, increasing solvent penetration.[15][16] Adjust the alcohol concentration (e.g., 30-70%) to optimize polarity for maximum yield.[8][17] |
| Suboptimal Extraction Parameters | Systematically optimize key parameters. Investigate a range of temperatures (e.g., 40-70°C), extraction times (e.g., 15-60 min), and solid-to-liquid ratios (e.g., 1:20 to 1:50 g/mL).[4][12][18] Response Surface Methodology (RSM) can be employed for efficient multi-parameter optimization.[8] |
| Inefficient Plant Cell Wall Disruption | The rigid cell wall of the plant material can hinder solvent access to the target compounds. Ensure the root is ground to a consistent and fine particle size.[13] Employing methods like ultrasound or microwave assistance provides mechanical and thermal energy to effectively disrupt cell walls, enhancing mass transfer.[9] Enzyme-assisted extraction can also be used to specifically degrade cell wall components like cellulose (B213188) and hemicellulose.[19][20] |
Issue 2: Degradation of this compound During Extraction
| Possible Cause | Recommended Solution |
| Excessive Temperature or Prolonged Exposure to Heat | This compound can be sensitive to heat. Avoid excessively high temperatures, especially during long extraction cycles. For MAE, use moderate power and shorter times.[21] For other methods, maintain temperatures generally below 70°C.[9] Supercritical Fluid Extraction (SFE) is an excellent alternative for thermolabile compounds as it uses low temperatures (e.g., 35-60°C).[22][23] |
Issue 3: High Level of Impurities in the Crude Extract
| Possible Cause | Recommended Solution |
| Low Solvent Selectivity | The solvent may be co-extracting a wide range of other compounds. Fine-tune the solvent-to-water ratio to increase selectivity for monoterpene glycosides.[16] |
| Lack of a Purification Step | Crude extracts inherently contain multiple compounds. Implement a post-extraction purification step. Column chromatography using macroporous resins (e.g., HPD-300) has proven effective in significantly increasing the purity of paeonol (B1678282) and other active components from Paeonia extracts.[8][17] |
Issue 4: Poor Reproducibility of Extraction Results
| Possible Cause | Recommended Solution |
| Inconsistency in Raw Plant Material | The chemical composition of plants can vary based on age, harvest time, and storage conditions.[2] Source your Paeonia root from a consistent supplier and standardize the pre-processing steps (drying, grinding) to ensure a homogenous starting material. |
| Fluctuations in Extraction Conditions | Minor variations in parameters can lead to different outcomes. Precisely control and monitor all extraction conditions, including temperature, time, solvent-to-solid ratio, and power settings for assisted extraction methods. Ensure equipment is properly calibrated. |
Comparative Data on Extraction Methods
The following table summarizes optimized parameters from various studies to provide a starting point for developing your extraction protocol.
| Extraction Method | Key Parameters | Value / Range | Source |
| Ultrasound-Assisted Extraction (UAE) | Solvent | 62% Ethanol (B145695) | [8] |
| Solid-to-Liquid Ratio | 21:1 (mL/g) | [8] | |
| Temperature | 36 - 55°C | [8][17] | |
| Time | 31 - 44 min | [8][17] | |
| Ultrasonic Power | 400 - 420 W | [8][17] | |
| Enzyme-Assisted Extraction (EASE) | Enzyme Type | Cellulase & Hemicellulase (1:1) | [19][20] |
| pH | 5.1 | [19][20] | |
| Temperature | 50 - 60°C | [7][19] | |
| Time | 68 min - 2.7 h | [7][19] | |
| Solid-to-Liquid Ratio | 1:100 (g/mL) | [7] | |
| Supercritical Fluid Extraction (SFE) | Supercritical Fluid | Carbon Dioxide (CO₂) | [6][22] |
| Co-solvent | Ethanol (e.g., 20%) | [24] | |
| Temperature | 60°C | [24] | |
| Pressure | 250 bar | [24] | |
| Time | 15 min | [24] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline based on optimized parameters for related compounds from Paeonia root.[8][17]
-
Sample Preparation: Weigh 10 g of dried, 40-mesh Paeonia root powder and place it into a 500 mL Erlenmeyer flask.
-
Solvent Addition: Add 210 mL of 62% aqueous ethanol to the flask to achieve a 21:1 mL/g liquid-to-solid ratio.
-
Ultrasonic Treatment: Place the flask in an ultrasonic bath or use a probe-type sonicator. Set the temperature to 40°C and the ultrasonic power to 420 W.
-
Extraction: Perform the extraction for 30 minutes. Ensure the sample is adequately agitated during the process.
-
Separation: After extraction, filter the mixture through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.
-
Solvent Removal: Concentrate the collected supernatant using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the ethanol.
-
Final Product: The resulting aqueous concentrate can be freeze-dried to yield a crude extract powder, which can be used for analysis or further purification.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is a general guideline for the MAE of phytochemicals from Paeonia species.[4][5]
-
Sample Preparation: Place 1 g of dried, 40-mesh Paeonia root powder into a specialized microwave extraction vessel.
-
Solvent Addition: Add 30 mL of 50% aqueous ethanol.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Set the microwave power to 800 W and the temperature to 80°C.
-
Extraction: Irradiate for a total of 10 minutes.
-
Cooling and Separation: Allow the vessel to cool to room temperature before opening. Filter the contents to separate the liquid extract.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Final Product: Lyophilize the remaining aqueous solution to obtain the crude extract.
Visualizations
The following diagrams illustrate key workflows and relationships in the extraction process.
Caption: General workflow for this compound extraction and analysis.
Caption: Key factors influencing this compound extraction yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phytochemical Analysis, Biological Activities, and Molecular Docking Studies of Root Extracts from Paeonia Species in Serbia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supercritical Fluid Extraction with CO2 - síbiotech [sibiotech.com]
- 7. Optimization of Enzymatic Extraction Process for Peony lactiflora Seed and Its Application in Skin Care - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN103524322A - Method for extracting paeonol from paeonia suffruticosa roots - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
- 15. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Enzyme-assisted Solvent Extraction of High-yield Paeonia suffruticosa Andr. Seed Oil and Fatty Acid Composition and Anti-Alzheimer's Disease Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Microwave-Assisted Water Extraction of Aspen (Populus tremula) and Pine (Pinus sylvestris L.) Barks as a Tool for Their Valorization | MDPI [mdpi.com]
- 22. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Supercritical Fluid Extraction of Bioactive Components from Apple Peels and Their Modulation of Complex I Activity in Isolated Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Mudanpioside C in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Mudanpioside C when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful preparation, storage, and handling of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
This compound exhibits high solubility in DMSO. Quantitative analysis indicates a solubility of 200 mg/mL , which is equivalent to 333.02 mM .[1] It is important to note that achieving this concentration may require sonication.[1] The hygroscopic nature of DMSO can significantly affect solubility; therefore, it is highly recommended to use a fresh, unopened container of DMSO.[1]
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
For optimal stability, it is crucial to store this compound stock solutions under the correct temperature and conditions. The recommended storage periods are:
Solutions should always be stored in a tightly sealed container, protected from moisture and light.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: Can I store my this compound/DMSO stock solution at room temperature?
Long-term storage at room temperature is not recommended. While some compounds in DMSO have shown stability for extended periods at room temperature[2][3], the specific stability of this compound under these conditions has not been detailed. For maximum shelf-life and to prevent degradation, adhere to the recommended storage temperatures of -20°C or -80°C.[1]
Q4: I've observed precipitation in my this compound solution after storage. What should I do?
Precipitation can occur if the solution is not properly stored or if the solubility limit is exceeded upon temperature changes. If you observe precipitation, you can try to redissolve the compound by gentle warming and/or sonication.[1] However, be mindful that repeated warming and cooling can potentially degrade the compound. To avoid this, ensure your stock solutions are prepared at concentrations that remain stable at the intended storage temperature and consider preparing fresh solutions if dissolution is unsuccessful.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | 1. Hygroscopic DMSO has absorbed water, reducing its solvating power. 2. Incomplete dissolution at high concentrations. | 1. Use a fresh, unopened bottle of high-purity, anhydrous DMSO.[1] 2. Use an ultrasonic bath to aid dissolution.[1] 3. Gentle warming can also be applied, but monitor for any signs of degradation. |
| Precipitate Forms in Solution | 1. Solution was not fully dissolved initially. 2. Storage temperature fluctuations. 3. Solubility limit exceeded at storage temperature. | 1. Ensure complete dissolution upon preparation using sonication if necessary.[1] 2. Gently warm and sonicate to redissolve. If this fails, the solution may need to be remade. 3. Store at a consistent temperature as recommended (-20°C or -80°C).[1] |
| Suspected Compound Degradation | 1. Improper storage conditions (e.g., exposure to light, moisture, or elevated temperatures). 2. Repeated freeze-thaw cycles. 3. Presence of contaminants in DMSO. | 1. Always store aliquots in tightly sealed, light-protected containers at the recommended temperature.[1] 2. Prepare single-use aliquots to avoid freeze-thaw cycles.[1] 3. Use high-purity, anhydrous DMSO from a reliable source. |
Data Summary
Solubility of this compound in DMSO
| Parameter | Value | Notes |
| Solubility | 200 mg/mL | Equivalent to 333.02 mM.[1] |
| Molecular Weight | 600.57 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 172760-03-1 | [1] |
Recommended Storage of this compound in DMSO
| Storage Temperature | Duration | Key Considerations |
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
| All Temperatures | Store in sealed containers, protected from moisture and light. Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Preparation: Allow the vial of solid this compound and a fresh container of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Determine the required mass of this compound and volume of DMSO to achieve the desired concentration (up to 200 mg/mL).
-
Dissolution: Add the DMSO to the vial containing this compound.
-
Sonication: Place the vial in an ultrasonic bath to facilitate dissolution. Continue until the solution is clear and no particulate matter is visible.[1]
-
Aliquoting: Dispense the stock solution into single-use, light-protected, and tightly sealed vials.
-
Storage: Immediately transfer the aliquots to the appropriate storage temperature (-20°C for short-term or -80°C for long-term).[1]
Visual Guides
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Troubleshooting logic for common this compound/DMSO solution issues.
References
Technical Support Center: Troubleshooting Anomalous Results in Mudanpioside C Bioassays
Welcome to the technical support center for researchers utilizing Mudanpioside C in various bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and anomalous results encountered during experimentation. The information is tailored for researchers, scientists, and drug development professionals working with this promising natural compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may face during your experiments with this compound.
1. Compound Solubility and Stability
-
Question: I'm observing precipitation of this compound in my aqueous buffer/cell culture medium. How can I improve its solubility?
Answer: this compound, a monoterpene glycoside, is generally soluble in organic solvents like DMSO and ethanol. For aqueous-based bioassays, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your assay buffer or cell culture medium. To avoid precipitation, ensure the final concentration of DMSO is low (typically ≤ 0.5%) as higher concentrations can be cytotoxic and may affect experimental outcomes. If precipitation persists, consider a gentle vortexing or brief sonication of the final diluted solution. It is also crucial to prepare fresh dilutions from the stock solution for each experiment to minimize the risk of precipitation over time.
-
Question: I am concerned about the stability of this compound during my multi-day experiment. What are the optimal storage and handling conditions?
Answer: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C and protected from light.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. For working solutions in aqueous buffers or cell culture media, it is best to prepare them fresh before each experiment. The stability of monoterpene glycosides can be affected by factors such as pH, temperature, and light exposure.[2] It is advisable to maintain the pH of the experimental medium within a physiological range (e.g., 7.2-7.4) and to protect solutions from direct light, especially during prolonged incubations.
2. Protein Disulfide Isomerase (PDI) Inhibition Assays
-
Question: My PDI inhibition assay is showing inconsistent results or a high background signal. What could be the cause?
Answer: Inconsistent results in PDI inhibition assays can stem from several factors. One common issue is the aggregation of the substrate, typically insulin (B600854). Ensure that the insulin solution is freshly prepared and clear before initiating the assay. The presence of detergents in your sample preparation can also interfere with the assay, so it is recommended to use detergent-free buffers for cell lysates.[1] High background signals might be due to the intrinsic properties of the insulin A chain; using the B chain of insulin can yield better aggregation curves.[1] Additionally, verify the purity and activity of your recombinant PDI enzyme.
-
Question: I am not observing the expected inhibitory effect of this compound on PDI activity. What should I check?
Answer: First, confirm the concentration and integrity of your this compound stock solution. If the compound has degraded, its inhibitory activity will be diminished. Second, ensure that the assay conditions, including buffer composition, pH, and temperature, are optimal for PDI activity. The reducing agent, typically dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), should also be fresh and at the correct concentration. Finally, consider the possibility of interference from other components in your sample if you are not using a purified system.
3. Anti-Inflammatory Bioassays (NF-κB, Cytokines, NO)
-
Question: In my NF-κB luciferase reporter assay, I see high variability between replicate wells treated with this compound. What could be the reason?
Answer: High variability in luciferase reporter assays can be caused by several factors. Uneven cell seeding can lead to differences in cell number and, consequently, reporter gene expression. Ensure a homogenous cell suspension and careful pipetting. Transfection efficiency is another critical variable; optimize your transfection protocol and consider using a co-transfected control reporter (e.g., Renilla luciferase) to normalize for differences in transfection efficiency and cell viability. Some natural compounds can also interfere with the luciferase enzyme itself. To rule this out, you can perform a cell-free assay by adding this compound directly to a solution containing luciferase and its substrate to see if it quenches the signal.
-
Question: My ELISA results for inflammatory cytokines (e.g., TNF-α, IL-6) are not showing a clear dose-dependent inhibition with this compound. What should I investigate?
Answer: Inconsistent ELISA results can arise from issues with sample collection and handling, the assay protocol itself, or cell health. Ensure that cell culture supernatants are collected at a consistent time point after treatment and centrifuged to remove any cellular debris before storage at -80°C. When performing the ELISA, carefully follow the manufacturer's instructions regarding incubation times, washing steps, and reagent preparation. Inadequate washing can lead to high background, while improper antibody dilutions can result in a weak signal. Also, assess the cytotoxicity of this compound at the tested concentrations using an appropriate assay (e.g., MTT, LDH). If the compound is causing significant cell death, this will affect cytokine production and lead to misleading results.
-
Question: The results from my Griess assay for nitric oxide (NO) production are fluctuating. How can I improve the reliability of this assay?
Answer: The Griess assay measures nitrite (B80452), a stable breakdown product of NO. Phenol (B47542) red, a common component of cell culture media, can interfere with the colorimetric reading of the Griess reaction. It is advisable to use phenol red-free medium for your experiments. Additionally, ensure that the Griess reagents are fresh and properly prepared. The timing of supernatant collection is also important, as nitrite levels will change over time. Establish a consistent time point for measurement based on the kinetics of NO production in your cell model.
4. Neuroprotection Bioassays
-
Question: I am not observing a neuroprotective effect of this compound in my cell-based assay (e.g., against oxidative stress). What are potential issues?
Answer: The lack of a neuroprotective effect could be due to several factors. Firstly, verify the concentration range of this compound being used. A full dose-response curve should be performed to identify the optimal protective concentration, as some compounds can have biphasic effects. Secondly, ensure that the cellular stressor (e.g., H₂O₂, glutamate) is applied at a concentration that induces a consistent and sub-maximal level of cell death; too much stress may overwhelm any protective effects. Thirdly, assess the timing of this compound treatment. Pre-treatment before the insult is a common approach, but co-treatment or post-treatment may be more relevant for certain mechanisms. Finally, confirm that your chosen endpoint for measuring neuroprotection (e.g., cell viability, LDH release, apoptosis markers) is appropriate and sensitive enough to detect changes.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound in various bioassays. This information can serve as a reference for expected outcomes and for designing your experiments.
Table 1: Protein Disulfide Isomerase (PDI) Inhibitory Activity
| Compound | Assay Type | IC₅₀ (µM) | Source |
| This compound | PDI Inhibition | 3.22 | [3][4] |
Table 2: Anti-Inflammatory Activity (NF-κB Inhibition)
| Compound | Cell Line | Assay Type | Effect | Source |
| This compound | HEK 293 | Dual-luciferase reporter assay | Significant inhibition of NF-κB activation | [5] |
Note: Specific IC₅₀ values for NF-κB inhibition by purified this compound are not yet widely reported in the literature. The cited study confirmed its activity as one of several active components in a Moutan Cortex extract.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and to assist in troubleshooting.
1. Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Turbidity Assay)
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.0) containing 2 mM EDTA.
-
Dissolve bovine insulin in the buffer to a final concentration of 1 mg/mL. Ensure the solution is clear before use.
-
Prepare a fresh solution of Dithiothreitol (DTT) in the buffer at a concentration of 20 mM.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create serial dilutions in the assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the this compound dilutions or vehicle control (DMSO in buffer).
-
Add 170 µL of the insulin solution to each well.
-
Add 10 µL of recombinant human PDI (final concentration ~1.5 µM) to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the DTT solution to each well (final concentration ~1 mM).
-
Immediately measure the absorbance at 650 nm every minute for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
The rate of insulin aggregation is determined by the increase in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Seed HEK293 cells (or another suitable cell line) in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24 hours to allow for plasmid expression.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the transfected cells with the this compound dilutions or vehicle control for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, final concentration ~10 ng/mL), for 6-8 hours. Include an unstimulated control group.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to this compound bioassays.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the PDI inhibition turbidity assay.
References
- 1. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of 12 water-soluble vitamins in MDCK cell culture media by eco-friendly ion-pairing reagent-free HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Technical Support Center: Addressing Mudanpioside C Stability Issues in Long-Term Storage
For researchers, scientists, and drug development professionals utilizing Mudanpioside C, ensuring its stability throughout long-term storage is paramount for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, solid this compound should be stored at 4°C in a sealed container, protected from light and moisture. If dissolved in a solvent such as DMSO, stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: What are the primary factors that can affect the stability of this compound during long-term storage?
A2: The stability of this compound can be influenced by several environmental factors:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]
-
Humidity: Moisture can lead to hydrolytic degradation of the glycosidic bond and ester functionalities.[2][3]
-
Light: Exposure to UV or visible light can cause photodegradation.[2][3]
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of this compound.[2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[2]
Q3: How can I detect degradation of my this compound sample?
A3: Degradation can be assessed by monitoring changes in the physical and chemical properties of the sample. Physical changes may include a change in color or appearance. Chemical degradation is typically monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or Mass Spectrometry (MS) detector. A stability-indicating method will show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure of this compound, a monoterpene glycoside with ester groups, the following degradation pathways are likely:
-
Hydrolysis: Cleavage of the ester linkages or the glycosidic bond is a probable degradation pathway, especially in the presence of moisture or under acidic or basic conditions. This would result in the loss of the benzoyl and p-hydroxybenzoyl groups and/or the glucose moiety.
-
Oxidation: The phenolic hydroxyl group and the double bond in the monoterpene core are susceptible to oxidation.
-
Isomerization: Changes in stereochemistry may occur under certain conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage. | 1. Verify storage conditions (temperature, light, and moisture protection). 2. Prepare fresh stock solutions from solid compound. 3. Analyze the purity of the stored sample using a stability-indicating analytical method (e.g., HPLC/UHPLC). |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products. 2. Use a high-resolution mass spectrometer (e.g., Q-TOF-MS) to identify the mass of the unknown peaks and propose structures for the degradation products. |
| Inconsistent results between experimental batches. | Variability in the stability of this compound stock solutions. | 1. Standardize the preparation and storage protocol for stock solutions. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Qualify new batches of this compound by comparing their purity and activity to a reference standard. |
Quantitative Data Summary
The following table summarizes representative data from a hypothetical long-term stability study of this compound. Note: As specific long-term stability data for this compound is not publicly available, this table is illustrative and based on typical stability profiles of similar monoterpene glycosides.
Table 1: Representative Long-Term Stability Data for this compound (Solid Form)
| Storage Condition | Time (Months) | Assay (% of Initial) | Appearance |
| 4°C / Ambient Humidity | 0 | 100.0 | White to off-white powder |
| 3 | 99.5 | Conforms | |
| 6 | 99.1 | Conforms | |
| 12 | 98.2 | Conforms | |
| 25°C / 60% RH | 0 | 100.0 | White to off-white powder |
| 3 | 97.8 | Conforms | |
| 6 | 95.2 | Slight yellowish tint | |
| 40°C / 75% RH | 0 | 100.0 | White to off-white powder |
| 3 | 92.1 | Yellowish powder | |
| 6 | 85.6 | Yellowish-brown powder |
Table 2: Representative Stability Data for this compound in DMSO Solution
| Storage Condition | Time (Months) | Assay (% of Initial) |
| -20°C | 0 | 100.0 |
| 1 | 99.2 | |
| 3 | 96.5 | |
| 6 | 92.8 | |
| -80°C | 0 | 100.0 |
| 1 | 99.8 | |
| 3 | 99.5 | |
| 6 | 99.1 |
Experimental Protocols
Protocol 1: Stability-Indicating UHPLC-Q-TOF-MS Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan and targeted MS/MS of the parent ion of this compound and suspected degradation products.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for intentionally degrading this compound to identify potential degradation products and pathways.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and incubate at room temperature for 2, 4, 8, and 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for 24 and 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Expose the solid this compound to 80°C in an oven for 24 and 48 hours. Dissolve the sample in the solvent before analysis.
-
-
Analysis: Analyze the stressed samples using the stability-indicating UHPLC-Q-TOF-MS method described in Protocol 1. Compare the chromatograms and mass spectra of the stressed samples to a control sample (this compound solution stored at 4°C) to identify degradation products.
Visualizations
References
- 1. The Screening Research of NF-κB Inhibitors from Moutan Cortex Based on Bioactivity-Integrated UPLC-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
Technical Support Center: Overcoming Low Bioavailability of Natural Product Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low oral bioavailability of natural product inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of natural product inhibitors?
A1: The low oral bioavailability of many natural product inhibitors stems from several key physicochemical and physiological factors:
-
Poor Aqueous Solubility: Many natural products are lipophilic ("fat-loving") and do not dissolve well in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility limits the concentration of the compound available for absorption.[1]
-
Low Intestinal Permeability: The intestinal epithelium forms a barrier that molecules must cross to enter the bloodstream. Some natural products have molecular characteristics (e.g., large size, polarity) that hinder their ability to permeate this barrier.[2]
-
Extensive First-Pass Metabolism: After absorption from the gut, blood flows directly to the liver via the portal vein. In the gut wall and liver, metabolic enzymes can extensively break down the natural product before it reaches systemic circulation, a phenomenon known as the first-pass effect. This significantly reduces the amount of active compound available to exert its therapeutic effect.[3]
Q2: What are the main formulation strategies to improve the bioavailability of these inhibitors?
A2: Several formulation strategies can be employed to tackle the challenges of low solubility and permeability:
-
Nanoparticle Formulations: Reducing the particle size of the inhibitor to the nanometer scale dramatically increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate and saturation solubility.[2][4] Common types include polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions.
-
Solid Dispersions: In this approach, the natural product is dispersed in a hydrophilic polymer matrix at a molecular level. This technique can convert a crystalline, poorly soluble drug into a more soluble amorphous state, thereby improving its dissolution.[1][5]
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble natural product molecules, forming inclusion complexes that have enhanced aqueous solubility.[6][7]
-
Lipid-Based Formulations: For lipophilic compounds, formulating them in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and facilitate absorption through lymphatic pathways, potentially bypassing some first-pass metabolism.[8]
Q3: Can co-administration with other natural compounds improve bioavailability?
A3: Yes, this is a well-documented strategy known as bio-enhancement. Certain natural compounds can inhibit metabolic enzymes or efflux transporters in the gut, thereby increasing the absorption and systemic exposure of other compounds. The most classic example is piperine (B192125) , an alkaloid from black pepper, which is a potent inhibitor of CYP450 enzymes and P-glycoprotein. Co-administration of piperine has been shown to significantly increase the bioavailability of compounds like curcumin.[9]
Q4: How can I assess the bioavailability of my natural product inhibitor in vitro?
A4: There are several established in vitro models to predict oral bioavailability before moving to expensive and time-consuming in vivo studies:
-
Simulated Gastrointestinal Fluids: Dissolution studies in simulated gastric and intestinal fluids (SGF and SIF) can provide initial insights into the solubility and dissolution rate of your compound and its formulation.
-
Caco-2 Permeability Assay: This is the gold-standard in vitro model for predicting intestinal drug absorption. It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. The rate at which your compound crosses this monolayer can predict its in vivo absorption.[10][11]
-
In Vitro Lipolysis Models: For lipid-based formulations, these models simulate the digestion process in the small intestine by using enzymes like pancreatin. They are crucial for understanding how the formulation breaks down and how the drug is released and maintained in a solubilized state for absorption.[12][13]
Troubleshooting Guides
Issue 1: Poor Dissolution of the Natural Product in Simulated Intestinal Fluid
| Potential Cause | Troubleshooting Step | Rationale |
| Crystalline Nature of the Compound | Prepare an amorphous solid dispersion using a hydrophilic polymer (e.g., HPMC, PVP). | The amorphous form of a drug has higher free energy and is more soluble than its stable crystalline form.[14] |
| Hydrophobicity | Formulate the compound into nanoparticles (e.g., solid lipid nanoparticles) or a nanoemulsion. | Nanonization increases the surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[2] |
| Precipitation after initial dissolution | Incorporate precipitation inhibitors (e.g., HPMC-AS) into your formulation. | These polymers can maintain a supersaturated state of the drug in solution, preventing it from crashing out before it can be absorbed. |
| Insufficient Wetting | Include a surfactant (e.g., Tween 80, Poloxamer 188) in the formulation. | Surfactants lower the surface tension between the solid drug particles and the dissolution medium, improving wetting and dissolution.[1] |
Issue 2: Low Permeability in the Caco-2 Assay
| Potential Cause | Troubleshooting Step | Rationale |
| Low Compound Recovery | Include Bovine Serum Albumin (BSA) in the basolateral (receiver) chamber. | Poorly soluble compounds can bind non-specifically to the plastic of the assay plates. BSA acts as a "sink" and reduces this binding, improving recovery.[10] |
| Active Efflux by Transporters (e.g., P-glycoprotein) | Run a bi-directional permeability assay (Apical-to-Basolateral and Basolateral-to-Apical). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux. | Caco-2 cells express efflux transporters that can pump the compound back into the gut lumen. Confirming this is the first step.[10] |
| Confirmed Active Efflux | Co-formulate with a known P-gp inhibitor (e.g., piperine) or use a formulation that inhibits efflux, such as those containing TPGS. | Inhibiting the efflux pump will increase the net transport of the compound across the cell monolayer. |
| Poor Solubility in Assay Buffer | Use a formulation approach like cyclodextrin complexation to increase the aqueous concentration of the compound in the donor well. | If the concentration in the donor compartment is too low, the driving force for permeation will be minimal.[15] |
| Compromised Monolayer Integrity | Always measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. A significant drop indicates a compromised monolayer. | Leaky monolayers can give falsely high permeability values for poorly permeable compounds. Ensure TEER values are within the acceptable range for your lab (typically >300 Ω·cm²).[16] |
Issue 3: Physical Instability of the Formulation
| Potential Cause | Troubleshooting Step | Rationale |
| Nanoparticle Aggregation | Optimize the concentration of the stabilizer (surfactant or polymer). Measure the Zeta Potential. | A zeta potential of > |
| Drug Crystallization in Solid Dispersion | Ensure the drug is fully dissolved in the polymer during preparation (e.g., by checking for a single glass transition temperature via DSC). Store the formulation in a desiccator. | Moisture can act as a plasticizer, increasing molecular mobility and allowing the drug to recrystallize back to its less soluble form.[14] |
| SEDDS Formulation is Cloudy or Cracks Upon Dilution | Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion upon dilution. | The performance of a SEDDS is highly dependent on the specific combination and ratios of its components. Phase diagrams are essential for systematic formulation development.[8] |
Data Presentation: Bioavailability Enhancement of Natural Products
Table 1: Comparative Bioavailability Enhancement of Curcumin Formulations
| Formulation Strategy | Carrier/Adjuvant | Fold Increase in Oral Bioavailability (Relative to pure curcumin) | Species | Reference |
| Bio-enhancement | Piperine | 20 | Human | [9] |
| Solid Lipid Nanoparticles | Compritol 888 ATO | > 5 | Rat | [17] |
| Polymeric Nanoparticles | PLGA | 15.6 | Rat | [18] |
| Polymeric Nanoparticles | PLGA-PEG | 55.4 | Rat | [18] |
| Phospholipid Complex | Phosphatidylcholine (Phytosome) | > 5 | Rat | [17] |
| Micellar Formulation | N/A | 45.9 | Human | [18] |
Table 2: Comparative Bioavailability Enhancement of Quercetin (B1663063) Formulations
| Formulation Strategy | Stabilizer/Carrier | Fold Increase in AUC (Relative to quercetin suspension) | Species | Reference |
| Nanosuspension | TPGS | 4.3 | Rat | [19] |
| Nanosuspension + Bioenhancer | SPC + Piperine | 6.5 | Rat | [19] |
| Nanocrystals (280 nm) | HPMC | ~4.5 | Rat | [20] |
| Cyclodextrin Complex | β-Cyclodextrin | 2.2-4.6 (solubility increase) | In vitro | [21] |
Note: Direct comparison of fold-increase values should be done with caution due to variations in study design, dosing, and analytical methods.
Experimental Protocols & Visualizations
Protocol 1: Preparation of Chitosan (B1678972) Nanoparticles by Ionic Gelation
This protocol describes a common method for preparing polymeric nanoparticles for encapsulating natural product inhibitors.
Methodology:
-
Prepare Chitosan Solution: Dissolve chitosan (low molecular weight) in a 1% (v/v) aqueous acetic acid solution to a final concentration of 1 mg/mL. Stir until fully dissolved.
-
Prepare Cross-Linking Solution: Dissolve sodium tripolyphosphate (TPP) in deionized water to a final concentration of 1 mg/mL.
-
Nanoparticle Formation: While gently stirring the chitosan solution at room temperature, add the TPP solution dropwise. The solution will become opalescent, indicating the formation of nanoparticles. A common chitosan:TPP volume ratio is 5:1.
-
Stirring: Continue stirring the solution for 10-30 minutes at room temperature to allow for the formation and stabilization of the nanoparticles.
-
Separation: Centrifuge the nanoparticle suspension (e.g., 12,000 rpm for 30 minutes) to separate the nanoparticles from the unreacted chitosan and TPP.
-
Washing & Resuspension: Discard the supernatant and resuspend the nanoparticle pellet in deionized water to wash away excess reagents. Repeat the centrifugation and resuspension step twice.
-
Final Formulation: Resuspend the final nanoparticle pellet in the desired aqueous buffer for characterization and in vitro/in vivo studies.
Reference: Based on protocols described in ChitoLytic and other sources.[22][23]
Protocol 2: Hot-Melt Extrusion for Solid Dispersion Preparation
This protocol outlines the general steps for creating a solid dispersion to enhance the solubility of a crystalline natural product.
Methodology:
-
Pre-Formulation Screening: Determine the miscibility of the natural product with various polymers (e.g., HPMC, HPMCAS, PVP VA64, Soluplus®) using techniques like Differential Scanning Calorimetry (DSC) to identify a single glass transition temperature (Tg).
-
Blending: Prepare a physical mixture of the natural product and the selected polymer at the desired ratio (e.g., 1:2 or 1:4 w/w). Mix thoroughly in a plastic bag or using a blender for 15 minutes.
-
Extruder Setup: Set up a twin-screw hot-melt extruder. Set the barrel temperature profile. A common starting point is a temperature slightly above the Tg of the polymer or the melting point of the drug-polymer mixture (e.g., 140°C). Set the screw speed (e.g., 100 rpm).[11]
-
Extrusion: Manually or automatically feed the powder blend into the extruder. The molten material will be conveyed, mixed, and extruded through a die.
-
Cooling and Solidification: Collect the extrudate on a cooling belt or surface to allow it to solidify.
-
Milling: Mill the cooled extrudate into a fine powder using an analytical mill.
-
Characterization: Confirm the amorphous nature of the drug in the final solid dispersion using PXRD (absence of crystalline peaks) and DSC (presence of a single Tg).
Reference: Based on protocols for preparing solid dispersions of poorly soluble drugs.[11]
Protocol 3: Caco-2 Permeability Assay
This protocol provides a simplified workflow for assessing the intestinal permeability of a natural product inhibitor.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Only use inserts with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).
-
Assay Preparation: Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the test compound solution (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Reference: Based on standard Caco-2 permeability assay protocols.[10][16]
Logical Relationship Diagram
This diagram illustrates the logical connections between the core bioavailability challenges and the corresponding strategic solutions.
References
- 1. Surfactants Significantly Improved the Oral Bioavailability of Curcumin Amorphous Solid Dispersions and Its Underlying Mechanism [mdpi.com]
- 2. ayurvedjournal.com [ayurvedjournal.com]
- 3. Bioavailability Enhancement and Formulation Technologies of Oral Mucosal Dosage Forms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 6. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. crsubscription.com [crsubscription.com]
- 8. Methods Used for Enhancing the Bioavailability of Oral Curcumin in Randomized Controlled Trials: A Meta-Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. mdpi.com [mdpi.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. In vitro lipolysis test ⋅ Gattefossé [gattefosse.com]
- 13. mdpi.com [mdpi.com]
- 14. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 20. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Mudanpioside C and Paeoniflorin
For Researchers, Scientists, and Drug Development Professionals
Mudanpioside C and paeoniflorin (B1679553), two prominent monoterpene glycosides derived from plants of the Paeonia genus, have garnered significant attention for their diverse pharmacological activities. Both compounds are recognized for their anti-inflammatory and neuroprotective potential, yet they exhibit distinct primary mechanisms of action. This guide provides a comparative overview of their bioactivities, supported by experimental data, to aid researchers in discerning their unique therapeutic profiles.
Quantitative Bioactivity Comparison
The following table summarizes the key quantitative data on the bioactivities of this compound and paeoniflorin, focusing on their anti-inflammatory and protein disulfide isomerase (PDI) inhibitory effects.
| Bioactivity Parameter | This compound | Paeoniflorin | Reference |
| PDI Inhibition (IC50) | 3.22 µM | Down-regulates PDI expression | [1],[2] |
| NO Production Inhibition (IC50) | Data not available | 220 µM (2.2 x 10-4 mol/L) | [3] |
| NF-κB Inhibition | Identified as a novel inhibitor | Inhibits activation | [4],[5] |
Primary Bioactive Mechanisms
This compound: A Potent Protein Disulfide Isomerase (PDI) Inhibitor
Recent studies have identified this compound as a potent inhibitor of protein disulfide isomerase (PDI), an enzyme crucial for thrombus formation.[1] This inhibitory activity is a key contributor to the antithrombotic effects of this compound. Furthermore, it has been newly recognized as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation.[4]
Paeoniflorin: A Modulator of Inflammatory Pathways
Paeoniflorin is well-established for its broad anti-inflammatory and immunoregulatory properties.[6] It exerts its effects by modulating various signaling pathways, including the NF-κB pathway, thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO).[3][5] While it has been observed to down-regulate PDI expression, its primary anti-inflammatory mechanism is not attributed to direct, potent PDI inhibition in the same manner as this compound.[2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Comparative experimental workflow for this compound and paeoniflorin.
Caption: Comparative signaling pathways of this compound and paeoniflorin.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the activation of the NF-κB signaling pathway.
Objective: To determine the inhibitory effect of this compound or paeoniflorin on NF-κB activation induced by a stimulant (e.g., TNF-α or LPS).
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates.
-
Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with a constitutively expressed Renilla luciferase gene (for normalization).
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, cells are pre-treated with various concentrations of this compound or paeoniflorin for 1-2 hours.
-
Cells are then stimulated with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.
-
-
Cell Lysis and Luciferase Activity Measurement:
-
The medium is removed, and cells are washed with PBS.
-
A passive lysis buffer is added to each well to lyse the cells.
-
The cell lysate is transferred to an opaque 96-well plate.
-
Firefly and Renilla luciferase activities are measured sequentially using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The percentage of NF-κB inhibition is calculated by comparing the normalized luciferase activity in compound-treated wells to that in stimulated, untreated wells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of NF-κB activity, is determined from the dose-response curve.
-
Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Turbidity Assay)
This assay measures the reductase activity of PDI.
Objective: To determine the inhibitory effect of this compound on PDI activity.
Methodology:
-
Reaction Mixture Preparation:
-
A reaction mixture is prepared in a 96-well plate containing a buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0), insulin (e.g., 1 mg/mL), and recombinant human PDI (e.g., 1.5 µM).
-
Varying concentrations of this compound are added to the wells.
-
-
Initiation of Reaction:
-
The reaction is initiated by adding dithiothreitol (B142953) (DTT) (e.g., 1 mM final concentration).
-
-
Measurement of Turbidity:
-
The reduction of insulin's disulfide bonds by PDI leads to the aggregation of the insulin B-chain, causing turbidity.
-
The increase in absorbance is monitored at 650 nm over time using a plate reader.
-
-
Data Analysis:
-
The rate of the reaction is determined from the slope of the linear portion of the absorbance curve.
-
The percentage of PDI inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is calculated from the dose-response curve.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.
Objective: To determine the inhibitory effect of paeoniflorin on LPS-induced NO production in macrophages.
Methodology:
-
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with different concentrations of paeoniflorin for 1 hour.
-
Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
-
Sample Collection:
-
After the incubation period, the cell culture supernatant is collected.
-
-
Griess Reaction:
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a new 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
-
Measurement of Absorbance:
-
The formation of a purple azo compound is measured by reading the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite.
-
The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the paeoniflorin-treated wells to that in the LPS-stimulated, untreated wells.
-
The IC50 value is determined from the dose-response curve.[3]
-
Conclusion
This compound and paeoniflorin, while sharing anti-inflammatory properties through the inhibition of the NF-κB pathway, exhibit distinct primary molecular targets. This compound is a potent inhibitor of PDI, suggesting its strong potential as an antithrombotic agent. Paeoniflorin demonstrates a broader anti-inflammatory profile, significantly inhibiting the production of inflammatory mediators like NO. This comparative guide provides a foundation for researchers to select the appropriate compound based on their specific therapeutic targets and research objectives. Further quantitative studies directly comparing the NF-κB inhibitory potency of both compounds would be invaluable for a more complete understanding of their relative anti-inflammatory efficacy.
References
- 1. This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paeoniflorin Upregulates Mitochondrial Thioredoxin of Schwann Cells to Improve Diabetic Peripheral Neuropathy Indicated by 4D Label-Free Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Screening Research of NF-κB Inhibitors from Moutan Cortex Based on Bioactivity-Integrated UPLC-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paeoniflorin reduced BLP-induced inflammatory response by inhibiting the NF-κB signal transduction in pathway THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and immunoregulatory effects of paeoniflorin and total glucosides of paeony - PubMed [pubmed.ncbi.nlm.nih.gov]
Mudanpioside C: A Potent PDI Inhibitor with Undetermined Thiol Isomerase Cross-Reactivity
A Comparative Analysis for Researchers and Drug Development Professionals
Mudanpioside C, a natural monoterpenoid glycoside, has been identified as a potent inhibitor of Protein Disulfide Isomerase (PDI), a key enzyme in protein folding and a promising target in antithrombotic therapy.[1] This guide provides a comparative overview of this compound's activity against PDI and contextualizes its potential cross-reactivity with other thiol isomerases by examining data from other known PDI inhibitors.
Executive Summary
This compound effectively inhibits PDI with high affinity, binding to its b'-x domain.[1] While direct experimental data on its cross-reactivity with other thiol isomerases such as ERp57, ERp5, and ERp72 is currently unavailable, this guide offers a comparative framework using data from other PDI inhibitors with known selectivity profiles. This information is crucial for researchers investigating the therapeutic potential of this compound and for drug development professionals assessing its specificity and potential off-target effects.
Comparison of this compound and Other PDI Inhibitors
The following table summarizes the inhibitory activity of this compound against PDI and compares it with other notable PDI inhibitors for which cross-reactivity information is available. This allows for an indirect assessment of this compound's potential selectivity.
| Inhibitor | Target(s) | IC50 (PDI) | Binding Domain/Mechanism | Known Cross-Reactivity |
| This compound | PDI | 3.22 µM [1] | b'-x domain [1] | Not reported |
| Quercetin-3-rutinoside | PDI | ~10 µM | b'x domain, reversible | Selective for PDI over several other vascular thiol isomerases.[2] |
| PACMA-31 | PDI | 10 µM | Covalent bond with active site cysteines, irreversible | Greater selectivity for PDI over other thiol isomerases compared to bacitracin.[3][4] |
| ADTM | ERp57 (major), PDI, ERp5, ERp72 | Not specified for PDI | Binds to ERp57 | Broad-spectrum inhibitor of several thiol isomerases.[5] |
| Zafirlukast | PDI, ERp57, ERp72 | Not specified for PDI | Not specified | Broad-spectrum inhibitor of several thiol isomerases.[5] |
Experimental Protocols
The determination of inhibitory activity against PDI and other thiol isomerases typically involves enzymatic assays. The following is a generalized protocol for the insulin (B600854) reduction assay, a common method used to assess PDI reductase activity.
Insulin Reduction Assay
This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the precipitation of the insulin B chain, which can be monitored by an increase in turbidity.
Materials:
-
Human recombinant PDI
-
Insulin solution (e.g., 1 mg/mL in a suitable buffer)
-
Dithiothreitol (DTT) or other reducing agent
-
Test compound (this compound or other inhibitors)
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0)
-
Microplate reader capable of measuring absorbance at 650 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, insulin, and the reducing agent (DTT).
-
Add varying concentrations of the test compound (e.g., this compound) to the wells of a microplate.
-
Initiate the reaction by adding PDI to the wells.
-
Immediately begin monitoring the change in absorbance at 650 nm at regular intervals for a defined period (e.g., 30 minutes).
-
The rate of insulin reduction is determined from the slope of the linear portion of the absorbance curve.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of PDI activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Note: To assess cross-reactivity, the same protocol would be followed, substituting PDI with other purified thiol isomerases (e.g., ERp57, ERp5, ERp72).
Visualizing Molecular Interactions and Experimental Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams are provided.
Caption: Mechanism of PDI inhibition by this compound.
Caption: Workflow for assessing thiol isomerase inhibition.
Conclusion and Future Directions
This compound is a compelling PDI inhibitor with significant potential for therapeutic applications, particularly in the context of thrombosis. However, a critical gap in our understanding is its selectivity profile across the broader family of thiol isomerases. Future research should prioritize the systematic evaluation of this compound's activity against other PDI family members like ERp57, ERp5, and ERp72. Such studies will be instrumental in validating its specificity and advancing its development as a targeted therapeutic agent. The experimental protocols and comparative data presented in this guide provide a foundational framework for these essential next steps.
References
- 1. This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Disulfide Isomerases Regulate IgE-Mediated Mast Cell Responses and Their Inhibition Confers Protective Effects During Food Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein Disulfide Isomerases Regulate IgE-Mediated Mast Cell Responses and Their Inhibition Confers Protective Effects During Food Allergy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
In Silico Showdown: Mudanpioside C versus Established PDI Inhibitors in Thrombosis Research
For Immediate Release
[City, State] – [Date] – A comprehensive in silico analysis positions Mudanpioside C, a natural compound, as a formidable contender against well-known Protein Disulfide Isomerase (PDI) inhibitors. This guide offers a head-to-head comparison of its performance metrics, binding affinities, and interaction mechanisms with established PDI inhibitors, providing critical insights for researchers and drug development professionals in the field of thrombosis.
Protein Disulfide Isomerase (PDI) has emerged as a important therapeutic target for antithrombotic drug development. Its role in facilitating disulfide bond formation and rearrangement is crucial for the proper folding of proteins involved in thrombus formation. Inhibiting PDI offers a promising strategy to prevent and treat thrombotic diseases. This guide delves into the comparative analysis of this compound with a panel of known PDI inhibitors, including natural compounds and synthetic molecules.
Quantitative Comparison of PDI Inhibitors
The following tables summarize the key in silico and experimental data for this compound and a selection of established PDI inhibitors.
| Inhibitor | Type | IC50 (µM) | Binding Domain/Site | Mechanism of Action | Key Interacting Residues (Predicted) |
| This compound | Natural (Monoterpenoid Glycoside) | 3.22[1] | b'-x domain[1] | Non-covalent | K263, D292, N298[1] |
| Quercetin-3-rutinoside | Natural (Flavonoid) | ~10[2] | b'x domain[2] | Non-covalent | H256[3] |
| Myricetin | Natural (Flavonoid) | N/A | Near active site[4] | Non-covalent | N/A |
| PACMA 31 | Synthetic | 10[5][6][7][8][9][10] | Active site cysteines (Cys397/Cys400)[8] | Irreversible, Covalent[5][8][9] | Cys397, Cys400[8] |
| LOC14 | Synthetic | 5 (for PDIA3)[11] | Allosteric site adjacent to the active site[12] | Reversible, Non-covalent | N/A |
| CCF642 | Synthetic | 2.9[13][14] | Active site CGHCK motifs[6] | Covalent[5] | Catalytic site lysine (B10760008) residue[5] |
In Silico Performance: A Deeper Dive
Molecular docking studies reveal distinct binding modes and affinities for these inhibitors. This compound demonstrates a high affinity for the b'-x domain of PDI, a key substrate-binding region[1]. Its interaction is stabilized by hydrogen bonds with key residues K263, D292, and N298[1].
In contrast, synthetic inhibitors like PACMA 31 exhibit an irreversible covalent interaction with the cysteine residues in the catalytic active sites of PDI[8][9]. This leads to a complete and lasting inhibition of the enzyme's activity. CCF642 also acts as a covalent inhibitor, targeting the active-site CGHCK motifs[6].
Natural flavonoids such as Quercetin-3-rutinoside and Myricetin bind non-covalently to the b'x or nearby domains, allosterically inhibiting PDI activity[2][4]. While effective, their reversible binding may result in a less sustained inhibitory effect compared to covalent inhibitors.
Experimental Validation
The in silico predictions for this compound have been substantiated by experimental data. Site-directed mutagenesis and Microscale Thermophoresis (MST) assays have confirmed the specific binding of this compound to the b'-x domain of PDI with a dissociation constant (Kd) of 3.9 μM[1]. Furthermore, in vivo studies have demonstrated its potent antithrombotic activity[1].
Similarly, the inhibitory effects of Quercetin-3-rutinoside and Myricetin on PDI and their antithrombotic potential have been validated through various in vitro and in vivo models[4][12][15]. For the synthetic inhibitors, their efficacy has been demonstrated in cellular and animal models of diseases such as cancer and thrombosis[8][16].
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PDI-mediated thrombosis pathway and a typical experimental workflow for inhibitor screening.
Caption: PDI-Mediated Thrombosis Signaling Pathway.
Caption: Experimental Workflow for PDI Inhibitor Discovery.
Experimental Protocols
PDI Inhibition Assay (Insulin Turbidity Assay)
This assay measures the ability of a compound to inhibit the reductase activity of PDI, which reduces the disulfide bonds in insulin, causing its B-chain to precipitate and increase the turbidity of the solution[2][17].
Materials:
-
Human recombinant PDI
-
Insulin solution (1 mg/mL in 50 mM Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT) solution (100 mM)
-
Assay buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0, containing 2 mM EDTA)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 650 nm
Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate by adding the assay buffer, insulin solution, and the test compound at various concentrations.
-
Initiate the reaction by adding DTT to each well to a final concentration of 1 mM.
-
Immediately after adding DTT, add the PDI enzyme to each well to a final concentration of approximately 1.5 µM. The final reaction volume is typically 100-200 µL.
-
Incubate the plate at room temperature (25°C).
-
Measure the increase in absorbance at 650 nm over time (e.g., every 5 minutes for up to 60 minutes) using a microplate reader.
-
The rate of insulin reduction is determined from the linear phase of the turbidity curve.
-
The inhibitory activity of the test compound is calculated as the percentage of inhibition of PDI activity compared to a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Molecular Docking Protocol for PDI Inhibitors (Using AutoDock)
This protocol outlines the general steps for performing molecular docking of small molecule inhibitors to PDI using a widely used software, AutoDock[3][18][19][20][21].
Software and Resources:
-
AutoDock Tools (ADT)
-
AutoDock Vina or AutoDock 4
-
PyMOL or other molecular visualization software
-
3D structure of human PDI (e.g., from the Protein Data Bank, PDB ID: 4EKZ)
-
3D structures of the ligand molecules (e.g., from PubChem or ZINC database)
Procedure:
-
Protein Preparation:
-
Load the PDI crystal structure into ADT.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms.
-
Compute Gasteiger charges.
-
Save the prepared protein in the PDBQT format.
-
-
Ligand Preparation:
-
Load the ligand structure into ADT.
-
Detect the root and set the number of rotatable bonds.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Define the search space (grid box) on the PDI structure. The grid box should encompass the predicted binding site (e.g., the b'-x domain for this compound or the active site for covalent inhibitors).
-
Generate the grid parameter file (.gpf).
-
Run AutoGrid to generate the grid map files.
-
-
Docking Simulation:
-
Set the docking parameters in the docking parameter file (.dpf), including the number of genetic algorithm runs, population size, and number of energy evaluations.
-
Run AutoDock to perform the docking simulation.
-
-
Analysis of Results:
-
Analyze the docking results, which are typically clustered into different conformations (poses).
-
Examine the binding energy (or docking score) of the best-ranked pose. A lower binding energy indicates a higher binding affinity.
-
Visualize the protein-ligand interactions of the best pose using software like PyMOL to identify hydrogen bonds and other key interactions with amino acid residues.
-
Conclusion
The in silico comparison presented in this guide highlights this compound as a potent and specific non-covalent inhibitor of PDI. Its distinct binding mode and strong affinity for the b'-x domain, coupled with favorable experimental validation, underscore its potential as a lead compound for the development of novel antithrombotic agents. While covalent inhibitors like PACMA 31 and CCF642 offer the advantage of irreversible inhibition, the non-covalent and allosteric mechanism of this compound may provide a different therapeutic window with potentially fewer off-target effects. This comparative analysis provides a valuable resource for researchers to inform their ongoing efforts in the discovery and design of next-generation PDI inhibitors for the treatment of thrombotic disorders.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Methods of measuring protein disulfide isomerase activity: a critical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein disulfide isomerase in thrombosis and vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein disulfide isomerase as a trigger for tissue factor-dependent fibrin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of PDI in regulating tissue factor:FVIIa activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extracellular PDI in thrombosis and vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small molecule modulator of protein disulfide isomerase attenuates mutant huntingtin toxicity and inhibits endoplasmic reticulum stress in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular basis of rutin inhibition of protein disulfide isomerase (PDI) by combined in silico and experimental methods - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02683A [pubs.rsc.org]
- 18. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 19. static.igem.wiki [static.igem.wiki]
- 20. Autodock Protocol | PDF | Protein Data Bank | Docking (Molecular) [scribd.com]
- 21. ccsb.scripps.edu [ccsb.scripps.edu]
Comparative Analysis of Mudanpioside C: A Novel Antithrombotic Agent Targeting Protein Disulfide Isomerase
A Comprehensive Guide for Researchers and Drug Development Professionals on the Dose-Response Relationship of Mudanpioside C in Preclinical Animal Models
Introduction:
Thrombotic disorders, including myocardial infarction and stroke, remain a leading cause of morbidity and mortality worldwide. A promising therapeutic strategy involves the inhibition of protein disulfide isomerase (PDI), a critical enzyme in thrombus formation. This compound (MC), a natural compound extracted from Paeonia suffruticosa, has recently emerged as a potent and selective inhibitor of PDI, demonstrating significant antithrombotic effects in animal models.[1][2] This guide provides a detailed dose-response analysis of this compound, comparing its efficacy with other PDI inhibitors and outlining the experimental protocols used in these preclinical studies.
Quantitative Dose-Response Analysis
The following tables summarize the in vitro and in vivo dose-dependent effects of this compound and comparable PDI inhibitors on key markers of thrombosis and hemostasis.
Table 1: In Vitro Inhibition of Protein Disulfide Isomerase (PDI)
| Compound | IC50 (μM) | Target Domain | Source |
| This compound | 3.22 | b'-x | [2] |
| Quercetin-3-rutinoside | ~6.0 | b' | |
| Bepristat 1a | ~0.7 | b' |
Table 2: Ex Vivo Dose-Dependent Inhibition of Collagen-Induced Platelet Aggregation
| Compound | Concentration | Inhibition (%) | Animal Model | Source |
| This compound | Various | Dose-dependent | Mouse | [1][2] |
| Mulberroside C (Illustrative) | 50 μM | 17.9 | Human Platelets | |
| 75 μM | 43.9 | |||
| 100 μM | 81.8 | |||
| 150 μM | 96.2 |
Note: Specific dose-response data for this compound on platelet aggregation percentages were not available in the public domain at the time of this review. Data for the structurally similar Mulberroside C is provided for illustrative purposes.
Table 3: In Vivo Antithrombotic Efficacy in Ferric Chloride-Induced Carotid Artery Thrombosis Model
| Compound | Dose (mg/kg) | Effect | Animal Model | Source |
| This compound | Not Specified | Significantly inhibited thrombosis formation | Mouse | [1][2] |
| Quercetin-3-rutinoside | 0.1 | 71% reduction in platelet accumulation | Mouse | |
| Bepristat 1a | 15 | Inhibition of thrombus formation | Mouse | |
| Bepristat 2a | 15 | Inhibition of thrombus formation | Mouse |
Table 4: Effect on Hemostasis in Tail Bleeding Time Assay
| Compound | Dose (mg/kg) | Effect on Bleeding Time | Animal Model | Source |
| This compound | Not Specified | Did not disturb hemostasis | Mouse | [1][2] |
| Quercetin-3-rutinoside | Not Specified | Did not prolong bleeding time | Mouse |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are the standard protocols employed in the dose-response analysis of this compound and its alternatives.
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This widely used model assesses the in vivo antithrombotic efficacy of a compound.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Intraperitoneal injection of ketamine (100 mg/kg) and xylazine (B1663881) (10 mg/kg).
-
Procedure:
-
The left common carotid artery is surgically exposed and isolated.
-
A baseline blood flow is measured using a Doppler flow probe.
-
A piece of filter paper (1x2 mm) saturated with a ferric chloride (FeCl₃) solution (typically 5-10%) is applied to the arterial surface for 3 minutes to induce endothelial injury.
-
The filter paper is removed, and the blood flow is monitored for a set period (e.g., 30 minutes).
-
The time to complete occlusion of the artery is recorded. Longer occlusion times indicate a greater antithrombotic effect.
-
-
Drug Administration: this compound or vehicle is administered intravenously or orally at specified doses prior to the induction of thrombosis.
Tail Bleeding Time Assay
This assay evaluates the effect of a compound on hemostasis.
-
Animal Model: Male C57BL/6 mice.
-
Procedure:
-
The mouse is anesthetized.
-
The distal 3 mm of the tail is transected using a sterile scalpel.
-
The tail is immediately immersed in warm saline (37°C).
-
The time until the cessation of bleeding for at least 30 seconds is recorded.
-
-
Drug Administration: The test compound is administered at various doses prior to the tail transection. A significant increase in bleeding time compared to the control group suggests potential hemorrhagic side effects.
Ex Vivo Platelet Aggregation Assay
This assay measures the direct effect of a compound on platelet function.
-
Sample: Platelet-rich plasma (PRP) is obtained from whole blood collected from anesthetized mice.
-
Procedure:
-
PRP is placed in an aggregometer.
-
A baseline light transmittance is established.
-
The test compound (this compound) at various concentrations is added to the PRP and incubated.
-
A platelet agonist, such as collagen or ADP, is added to induce aggregation.
-
The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time.
-
The percentage inhibition of aggregation is calculated relative to a vehicle control.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow of the key in vivo experiment.
References
Evaluating the Off-Target Effects of Mudanpioside C: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is as crucial as defining its on-target efficacy. This guide provides a comparative evaluation of Mudanpioside C, a potent inhibitor of Protein Disulfide Isomerase (PDI), against other known PDI inhibitors, with a focus on their off-target profiles and the experimental methodologies used for their assessment.
This compound has been identified as a promising antithrombotic agent due to its effective inhibition of PDI, a key enzyme in disulfide bond formation and rearrangement.[1] Its on-target activity suppresses collagen-induced platelet aggregation, positioning it as a potential therapeutic for thrombotic diseases.[1] However, a comprehensive evaluation of its off-target effects is paramount for its progression in the drug development pipeline. This guide aims to provide a framework for such an evaluation by comparing this compound with other PDI inhibitors for which selectivity data is available.
Comparative Analysis of PDI Inhibitors
To contextualize the importance of off-target evaluation, this section compares the inhibitory activity and selectivity of this compound with other well-characterized PDI inhibitors. While specific off-target screening data for this compound is not currently available in the public domain, the data presented for alternative compounds underscore the necessity of such profiling.
| Compound | Target | IC50 (µM) | Selectivity Profile |
| This compound | PDI | 3.22[1] | Not yet reported |
| Quercetin-3-rutinoside | PDI | ~10[2] | Selective for PDI; does not inhibit ERp5, ERp57, ERp72, or thioredoxin reductase.[3][4] |
| Bepristat 2a | PDI | ~1.2[5] | Selective for PDI; does not inhibit ERp5, ERp57, or thioredoxin.[5][6] |
| E64FC26 | PDIA1 | 1.9[7][8][9] | Pan-PDI inhibitor: PDIA3 (20.9 µM), PDIA4 (25.9 µM), TXNDC5 (16.3 µM), PDIA6 (25.4 µM).[7][8][9] |
Table 1: Comparison of IC50 and Selectivity of PDI Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and alternative compounds against PDI and other thiol isomerases. The lack of selectivity data for this compound highlights a critical gap in its preclinical characterization.
Experimental Protocols for On-Target and Off-Target Evaluation
Accurate and reproducible experimental design is fundamental to the evaluation of drug candidates. Below are detailed protocols for key assays used to characterize the on-target and potential off-target effects of PDI inhibitors.
On-Target Activity: PDI Inhibition Assay (Insulin Reduction Method)
This assay measures the ability of a compound to inhibit the reductase activity of PDI using insulin (B600854) as a substrate.
Principle: PDI catalyzes the reduction of disulfide bonds in insulin, leading to the aggregation of the insulin B chain. This aggregation can be monitored spectrophotometrically as an increase in turbidity.
Protocol:
-
Reagent Preparation:
-
PDI stock solution (e.g., 1 mg/mL in phosphate (B84403) buffer).
-
Insulin stock solution (e.g., 10 mg/mL in 50 mM Tris-HCl, pH 7.5).
-
Dithiothreitol (DTT) solution (e.g., 100 mM).
-
Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.0).
-
Test compound (this compound or alternatives) at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, PDI, and the test compound.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding insulin to each well.
-
Immediately start the kinetic read on a plate reader at 650 nm, taking measurements every minute for a specified duration (e.g., 30-60 minutes).
-
A control reaction without the inhibitor should be run in parallel.
-
-
Data Analysis:
-
Calculate the rate of insulin reduction (change in absorbance over time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Off-Target Selectivity Profiling
Evaluating the selectivity of a compound is crucial to identify potential off-target interactions that could lead to adverse effects.
1. Thiol Isomerase Selectivity Panel:
-
Principle: This involves testing the compound against a panel of related enzymes, such as other members of the PDI family (e.g., ERp5, ERp57, ERp72) and other thiol isomerases (e.g., thioredoxin).
-
Methodology: The insulin reduction assay described above can be adapted to use these other enzymes instead of PDI. The IC50 values obtained for each enzyme are then compared to determine the selectivity profile.
2. Broad Kinase Profiling:
-
Principle: As many signaling pathways are regulated by kinases, screening against a broad panel of kinases can reveal unintended inhibitory activity.
-
Methodology: This is typically performed by specialized contract research organizations (CROs) using radiometric or fluorescence-based assays against a large number of purified kinases.
3. In Silico Off-Target Prediction:
-
Principle: Computational methods can predict potential off-target interactions by comparing the chemical structure of the test compound against databases of known drug-target interactions.
-
Methodology: Various computational tools and platforms are available that use ligand-based or structure-based approaches to predict potential off-targets. These predictions can then be validated experimentally.
Cell-Based and In Vivo Assays for Antithrombotic Activity and Hemostasis
1. Platelet Aggregation Assay:
-
Principle: Measures the ability of a compound to inhibit platelet aggregation induced by agonists like collagen or ADP.
-
Methodology: Platelet-rich plasma (PRP) is treated with the test compound, and aggregation is initiated by adding an agonist. The change in light transmission through the PRP is monitored using an aggregometer.
2. In Vivo Thrombosis Model:
-
Principle: Evaluates the antithrombotic effect of a compound in a living organism.
-
Methodology: A common model is the ferric chloride-induced carotid artery thrombosis model in mice. The test compound is administered before inducing injury to the carotid artery, and the time to vessel occlusion is measured.
3. Bleeding Time Assay:
-
Principle: Assesses the potential for a compound to interfere with normal hemostasis.
-
Methodology: A standardized incision is made (e.g., on the tail of a mouse), and the time it takes for bleeding to stop is recorded. An increase in bleeding time can indicate an adverse effect on hemostasis. A study on this compound found that it can significantly inhibit thrombosis formation without disturbing hemostasis in mice.[1]
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PDI-mediated protein folding pathway, a general workflow for off-target screening, and the logical relationship in evaluating a PDI inhibitor.
Caption: PDI-mediated protein folding and its inhibition by this compound.
Caption: A generalized workflow for off-target screening of a test compound.
References
- 1. This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin-3-rutinoside Inhibits Protein Disulfide Isomerase by Binding to Its b′x Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein disulfide isomerase inhibitors constitute a new class of antithrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hemostasis.bidmc.org [hemostasis.bidmc.org]
- 5. A substrate-driven allosteric switch that enhances PDI catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. E64FC26 | pan-inhibitor of the protein disulfide isomerase (PDI) family | CAS# 2285446-62-8 | InvivoChem [invivochem.com]
A Head-to-Head Comparison of Paeonia Monoterpenes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the biological activities of prominent monoterpenes isolated from the Paeonia genus, a staple in traditional medicine. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to facilitate further investigation and therapeutic development.
Data Presentation: Quantitative Comparison of Peonia Monoterpene Bioactivities
The following tables summarize the quantitative data on the anti-inflammatory, and neuroprotective activities of key Paeonia monoterpenes.
| Monoterpene | Assay | Cell Line | Key Parameter | Value | Reference |
| Paeoniflorin (B1679553) | Anti-inflammatory (NO Production) | RAW 264.7 | IC50 | 2.2 x 10⁻⁴ mol/L | [1] |
| Albiflorin (B1665693) | Anti-inflammatory (NO Production) | RAW 264.7 | IC50 | 1.3 x 10⁻² mol/L | [1] |
| Paeoniflorin | Anti-inflammatory (PGE2 Production) | RAW 264.7 | Inhibition % | 27.56% | [1] |
| Albiflorin | Anti-inflammatory (PGE2 Production) | RAW 264.7 | Inhibition % | 12.94% | [1] |
| Paeoniflorin | Anti-inflammatory (TNF-α Production) | RAW 264.7 | Inhibition % | 20.57% | [1] |
| Albiflorin | Anti-inflammatory (TNF-α Production) | RAW 264.7 | Inhibition % | 15.29% | [1] |
| Paeoniflorin | Anti-inflammatory (IL-6 Production) | RAW 264.7 | Inhibition % | 29.01% | [1] |
| Albiflorin | Anti-inflammatory (IL-6 Production) | RAW 264.7 | Inhibition % | 10.78% | [1] |
| Paeoniflorin | Neuroprotection (Glu-induced toxicity) | PC12 cells | Neuroprotective Effect | Notable | [2] |
| Albiflorin | Neuroprotection (Glu-induced toxicity) | PC12 cells | Neuroprotective Effect | Notable | [2] |
| Paeoniflorin | Analgesia (Neuropathic Pain) | CCI Rats | Antinociceptive Effect | Significant | [3] |
| Albiflorin | Analgesia (Neuropathic Pain) | CCI Rats | Antinociceptive Effect | Significant | [3] |
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)
Objective: To quantify the inhibitory effect of Paeonia monoterpenes on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test monoterpenes (e.g., paeoniflorin, albiflorin) and the cells are pre-incubated for 2 hours.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for an additional 18-24 hours.
-
Nitrite (B80452) Quantification:
-
100 µL of the cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes.
-
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Anti-inflammatory Activity: Pro-inflammatory Cytokine (PGE2, TNF-α, IL-6) Production (ELISA)
Objective: To measure the effect of Paeonia monoterpenes on the production of key pro-inflammatory cytokines.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured, seeded, and treated with monoterpenes and LPS as described in the Griess assay protocol.
-
Supernatant Collection: After the 24-hour incubation with LPS, the cell culture supernatants are collected and centrifuged to remove any cellular debris.
-
ELISA Procedure:
-
Commercially available ELISA kits for Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) are used according to the manufacturer's instructions.
-
Briefly, the wells of the ELISA plate, pre-coated with capture antibodies specific for the cytokine of interest, are incubated with the collected cell culture supernatants.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.
-
-
Data Analysis: The absorbance is measured at the appropriate wavelength using a microplate reader. The concentration of each cytokine in the samples is determined by comparison with a standard curve generated from recombinant cytokines.
Neuroprotective Activity: H₂O₂-Induced Oxidative Stress in PC12 Cells (MTT Assay)
Objective: To assess the protective effects of Paeonia monoterpenes against oxidative stress-induced neuronal cell death.
Methodology:
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% horse serum and 5% FBS. For differentiation into a neuronal phenotype, cells are treated with Nerve Growth Factor (NGF).
-
Cell Seeding: Differentiated PC12 cells are seeded in 96-well plates at a density of 3 x 10⁴ cells/well and allowed to attach overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test monoterpenes for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells at a final concentration determined to induce significant cell death (e.g., 100-400 µM) and incubated for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
The culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control group.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Paeonia monoterpenes exert their biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the inflammatory response.
Caption: Paeonia monoterpenes inhibit the NF-κB signaling pathway.
Caption: Paeonia monoterpenes modulate MAPK signaling pathways.
Experimental Workflow
The following diagram illustrates a logical workflow for the comparative bioactivity screening of Paeonia monoterpenes.
Caption: Workflow for comparative bioactivity studies of Paeonia monoterpenes.
References
- 1. Comparative studies of paeoniflorin and albiflorin from Paeonia lactiflora on anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of paeoniflorin, but not the isomer albiflorin, are associated with the suppression of intracellular calcium and calcium/calmodulin protein kinase II in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paeoniflorin and Albiflorin Attenuate Neuropathic Pain via MAPK Pathway in Chronic Constriction Injury Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Mudanpioside C in Thrombosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mudanpioside C with established antithrombotic agents, offering supporting experimental data and detailed protocols to validate its therapeutic potential in thrombosis.
Executive Summary
Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of major cardiovascular events. Current antiplatelet therapies, while effective, are often associated with bleeding risks. This compound, a natural compound extracted from Paeonia suffruticosa (Cortex Moutan), has emerged as a promising novel antithrombotic agent.[1] Recent studies indicate that this compound effectively inhibits thrombosis formation without significantly impacting hemostasis in animal models.[1] This guide delves into the mechanism of action of this compound, presents a comparative analysis with widely used drugs like aspirin (B1665792) and clopidogrel, and provides detailed experimental methodologies for its evaluation.
Mechanism of Action: A Novel Approach to Thrombosis Inhibition
This compound exhibits its antithrombotic effects primarily by inhibiting Protein Disulfide Isomerase (PDI), a crucial enzyme in thrombus formation.[1] PDI is secreted by platelets and endothelial cells upon vascular injury and plays a vital role in the initial stages of thrombus formation by mediating platelet aggregation and fibrin (B1330869) generation.[1][2]
This compound acts as a potent PDI inhibitor, binding specifically to the b'-x domain of PDI.[1] This inhibition disrupts the function of PDI, leading to a dose-dependent suppression of collagen-induced platelet aggregation, activation, adhesion, and spreading.[1]
Signaling Pathway of this compound in Inhibiting Platelet Aggregation
Caption: this compound inhibits PDI, disrupting collagen-induced platelet activation and aggregation.
Comparative Analysis: this compound vs. Standard Antiplatelet Agents
To evaluate the therapeutic potential of this compound, a comparison with established antiplatelet drugs, aspirin and clopidogrel, is essential.
| Feature | This compound | Aspirin | Clopidogrel |
| Target | Protein Disulfide Isomerase (PDI)[1] | Cyclooxygenase-1 (COX-1)[3] | P2Y12 receptor on platelets[4][5] |
| Mechanism | Inhibits PDI, preventing platelet activation and aggregation.[1] | Irreversibly inhibits COX-1, blocking thromboxane (B8750289) A2 production.[3] | Irreversibly blocks the P2Y12 receptor, preventing ADP-induced platelet activation.[4][5] |
| Effect on Hemostasis | Does not disturb hemostasis in mice models.[1] | Can increase bleeding time.[6][7] | Can increase bleeding risk.[5][8] |
| Reported IC50 | PDI Inhibition: 3.22 µM[1] | Varies by assay; for collagen-induced aggregation, significant inhibition is seen at various concentrations.[6] | Varies by assay and individual response.[5][8] |
Experimental Protocols for Evaluating Antithrombotic Potential
This section provides detailed methodologies for key experiments to assess and compare the efficacy of this compound and other antithrombotic agents.
In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
This widely used model assesses the in vivo antithrombotic effects of a compound by inducing vascular injury.[9][10][11][12][13]
Experimental Workflow:
Caption: Workflow for the Ferric Chloride-induced carotid artery thrombosis model in mice.
Detailed Protocol:
-
Animal Preparation: Anesthetize male C57BL/6 mice (8-10 weeks old) with an appropriate anesthetic. Surgically expose the left common carotid artery.[12]
-
Drug Administration: Administer this compound (or vehicle/control drug) intravenously or intraperitoneally at desired doses prior to injury.
-
Baseline Measurement: Place a Doppler flow probe around the exposed artery to measure baseline blood flow.[9]
-
Thrombosis Induction: Apply a filter paper (1x2 mm) saturated with 10% FeCl3 solution to the adventitial surface of the carotid artery for 3 minutes.[9][12]
-
Monitoring and Data Collection: Continuously monitor blood flow until complete occlusion (cessation of blood flow) occurs. Record the time to occlusion. A longer time to occlusion indicates an antithrombotic effect.
-
Data Analysis: Compare the time to occlusion in the treatment groups to the vehicle control group.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.[14][15][16][17][18]
Experimental Workflow:
Caption: Workflow for the in vitro platelet aggregation assay.
Detailed Protocol:
-
Blood Collection and PRP Preparation: Draw whole blood from healthy human volunteers or animals into tubes containing 3.2% sodium citrate. Prepare platelet-rich plasma (PRP) by centrifuging the blood at 200 x g for 10 minutes.[14][17]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at 2000 x g for 15 minutes.
-
Incubation: Pre-incubate the PRP with various concentrations of this compound, aspirin, clopidogrel, or vehicle control for 5 minutes at 37°C in an aggregometer cuvette with stirring.[15]
-
Aggregation Induction: Initiate platelet aggregation by adding an agonist such as collagen (2 µg/mL) or ADP (10 µM).
-
Measurement: Measure the change in light transmission for 5-10 minutes using a light transmission aggregometer. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Data Analysis: Calculate the percentage of aggregation inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for each compound.
In Vitro Coagulation Assays
These assays evaluate the effect of a compound on the blood coagulation cascade.[19][20]
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways of the coagulation cascade.
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways of the coagulation cascade.
Detailed Protocol:
-
Plasma Preparation: Prepare PPP as described in the platelet aggregation assay protocol.
-
Incubation: Incubate the PPP with various concentrations of the test compound or vehicle at 37°C.
-
aPTT Assay: Add aPTT reagent (containing a contact activator and phospholipids) to the plasma and incubate. Then, add calcium chloride to initiate coagulation and measure the time to clot formation.
-
PT Assay: Add PT reagent (containing tissue factor and phospholipids) to the plasma and measure the time to clot formation.
-
Data Analysis: Compare the clotting times of the treated samples to the vehicle control. A significant prolongation of clotting time indicates an anticoagulant effect.
Conclusion and Future Directions
The available data strongly suggests that this compound is a promising candidate for a novel antithrombotic therapy. Its unique mechanism of action, targeting PDI, offers a potential advantage over existing treatments by inhibiting thrombosis without significantly affecting normal hemostasis.[1] Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, safety profile, and efficacy in comparison to standard-of-care treatments. The experimental protocols provided in this guide offer a robust framework for such investigations.
References
- 1. This compound Discovered from Paeonia suffruticosa Andr. Acts as a Protein Disulfide Isomerase Inhibitor with Antithrombotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aspirin blocks formation of metastatic intravascular niches by inhibiting platelet-derived COX-1/thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Poor response to clopidogrel: current and future options for its management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the antithrombotic effects of FK633, GPIIb/IIIa antagonist, and aspirin in a guinea pig thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspirin and other antiplatelet drugs in the prevention of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferric chloride-induced murine carotid arterial injury: A model of redox pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 12. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 2.6. Platelet aggregation assay [bio-protocol.org]
- 16. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Platelet Aggregation | HE [hematology.mlsascp.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. myadlm.org [myadlm.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Mudanpioside C
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Mudanpioside C, a bioactive monoterpene glycoside derived from the peony plant (Paeonia suffruticosa). Adherence to these procedures is critical for laboratory safety and environmental protection.
I. This compound Safety and Hazard Information
| Parameter | Information | Source |
| GHS Hazard Codes | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Storage Conditions | 2-8°C, sealed storage, away from moisture and light.[2][3] In solvent: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light).[4] | [2][3][4] |
| Chemical Formula | C₃₀H₃₂O₁₃ | [3][5] |
| Molecular Weight | 600.6 g/mol | [1] |
II. Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), all personnel must wear the appropriate personal protective equipment (PPE) to minimize exposure risk.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Change gloves immediately if they become contaminated.
-
Respiratory Protection: If handling the powder form and there is a risk of dust generation, use a NIOSH-approved respirator with a particulate filter. Ensure adequate ventilation in the work area.[6]
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.
III. Step-by-Step Disposal Procedure for this compound
Based on its hazard profile, this compound should be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Collection:
-
Solid Waste: Collect all unused or waste this compound powder in a clearly labeled, sealable container designated for solid chemical waste. This includes any contaminated items such as weighing paper or disposable spatulas.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Decontaminate any reusable glassware that has come into contact with this compound by rinsing it with an appropriate solvent (e.g., ethanol (B145695) or methanol) and collecting the rinsate as hazardous liquid waste. Dispose of contaminated disposable labware (e.g., pipette tips, centrifuge tubes) as solid chemical waste.
-
-
Waste Labeling:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
List all components of the waste, including solvents and their approximate concentrations.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant and harmful).
-
Date of accumulation.
-
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if it is safe to clean up with the available resources. For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.
-
Spill Cleanup (for small, manageable spills):
-
Solid Spills: Carefully sweep or scoop up the solid material, avoiding dust generation. Place the material into a labeled hazardous waste container.
-
Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Place the contaminated absorbent material into a labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Seek Medical Attention: If exposure occurs (e.g., skin or eye contact, inhalation), seek immediate medical attention and provide the Safety Data Sheet or hazard information to the medical personnel.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
